Fmoc-NH-pentanoic acid-NHS-SO3Na
Beschreibung
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Eigenschaften
IUPAC Name |
sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEIIXDEAPFDFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Utility of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Technical Guide
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the structure, synthesis, and application of Fmoc-NH-pentanoic acid-NHS-SO3Na, a heterobifunctional crosslinker pivotal in the advancement of targeted protein degradation and bioconjugation. This document provides a thorough examination of its chemical properties, detailed experimental protocols, and the logical framework of its application in contemporary biomedical research.
Molecular Structure and Physicochemical Properties
This compound is a meticulously designed chemical entity that incorporates three key functional domains: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentanoic acid spacer, and a water-soluble N-hydroxysuccinimide (NHS) ester functionalized with a sodium sulfonate group.
-
Fmoc Group: This bulky aromatic group serves as a temporary protecting element for the primary amine. Its lability under basic conditions allows for the selective deprotection of the amine, enabling subsequent conjugation to another molecule of interest.
-
Pentanoic Acid Linker: The five-carbon alkyl chain provides a flexible spacer, enabling the conjugated moieties to interact optimally with their respective biological targets without significant steric hindrance.
-
Sulfo-NHS Ester: The N-hydroxysulfosuccinimide ester is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. The inclusion of the sodium sulfonate group (SO3Na) significantly enhances the water solubility of the molecule, a critical feature for bioconjugation reactions performed in aqueous buffers.
The rational design of this molecule, therefore, provides a versatile tool for covalently linking different molecular entities, a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H24N2NaO8S | Inferred from structure |
| Molecular Weight | 539.51 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in water, DMSO, and DMF | [2] |
| Storage Conditions | -20°C, desiccated | [1] |
Synthesis and Reaction Mechanism
The synthesis of this compound is a multi-step process that begins with the protection of 5-aminopentanoic acid, followed by the activation of the carboxylic acid.
Synthesis of Fmoc-5-aminopentanoic acid
The precursor, Fmoc-5-aminopentanoic acid, is synthesized by the reaction of 5-aminovaleric acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.[3]
Activation with Sulfo-NHS
The terminal carboxylic acid of Fmoc-5-aminopentanoic acid is then activated to form the Sulfo-NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysulfosuccinimide sodium salt in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: A diagram illustrating the two-step synthesis of the target molecule.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.[2][4][5]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers. Exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to a desired stock concentration.
-
Conjugation Reaction: Add the crosslinker solution to the protein solution at a molar excess of 20-50 fold. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: (Optional) Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.
Caption: A flowchart of the general experimental steps for protein labeling.
Application in PROTAC Development
This compound is an exemplary linker for the construction of PROTACs.[6][] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves:
-
Conjugation of the NHS-ester end to a ligand for the target protein.
-
Deprotection of the Fmoc group.
-
Conjugation of the newly freed amine to a ligand for an E3 ubiquitin ligase.
The ultimate biological consequence of a functional PROTAC is the targeted degradation of a protein of interest via the ubiquitin-proteasome pathway.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation.[8][9][10] It involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to the target protein, marking it for degradation by the 26S proteasome.
Caption: A diagram of the PROTAC-mediated ubiquitin-proteasome pathway.
This technical guide provides a foundational understanding of the structure and utility of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FMOC-5-AMINOPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TR [thermofisher.com]
An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NH-pentanoic acid-NHS-SO3Na
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-NH-pentanoic acid-NHS-SO3Na is a heterobifunctional, non-cleavable linker designed for advanced bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a base-labile Fmoc-protected amine, a flexible pentanoic acid spacer, and an amine-reactive sulfonated N-hydroxysuccinimide (sulfo-NHS) ester. This strategic combination allows for a sequential and controlled (orthogonal) conjugation of two different molecules. The terminal sulfo-NHS ester provides high reactivity towards primary amines in aqueous media, while the sulfonate group enhances water solubility. The Fmoc group provides a robust, temporary protecting group for a secondary amine, which can be deprotected under specific basic conditions to reveal a reactive site for subsequent conjugation. This guide details the core mechanism of action, presents key quantitative data, provides detailed experimental protocols for its sequential use, and illustrates the underlying chemical workflows.
Core Mechanism of Action
The functionality of this compound is rooted in the distinct reactivity of its two terminal ends, enabling a two-step conjugation strategy. This orthogonality is crucial for synthesizing complex molecules like PROTACs, which require the precise linking of two different entities (e.g., a target protein ligand and an E3 ligase ligand).[1]
Step 1: Sulfo-NHS Ester Reaction with Primary Amines
The primary and most immediate reaction involves the sulfo-NHS ester. This group reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein or the N-terminus of a peptide) under mild, near-neutral pH conditions (typically pH 7.2-8.5) to form a stable and covalent amide bond.[1] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the release of N-hydroxysulfosuccinimide as a byproduct.[2]
The key advantages of the sulfo-NHS ester are:
-
High Reactivity and Specificity: It shows strong preference for primary amines at physiological to slightly alkaline pH.[3]
-
Aqueous Solubility: The negatively charged sulfonate (-SO3Na) group confers significant water solubility, allowing the reaction to be performed in aqueous buffers without the need for organic co-solvents that could denature sensitive biomolecules.[2][3]
-
Membrane Impermeability: The charged sulfonate group also prevents the linker from passively crossing cell membranes, making it ideal for targeting cell-surface proteins.
Step 2: Fmoc Group Deprotection and Secondary Conjugation
The opposite end of the linker is capped with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a well-established protecting group in peptide synthesis.[4] The Fmoc group is stable under the neutral to slightly acidic conditions required for the NHS ester reaction but is readily cleaved under basic conditions.[1]
Standard deprotection is achieved using a weak base, most commonly a solution of 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[5] The base abstracts an acidic proton on the fluorene (B118485) ring, initiating a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine also acts as a scavenger for the dibenzofulvene byproduct.[4]
Once deprotected, the newly exposed amine is available for a second conjugation reaction, for instance, forming an amide bond with an activated carboxyl group on a second molecule of interest.
Data Presentation: Physicochemical and Reactivity Data
Table 1: Hydrolytic Stability of Sulfo-NHS Esters
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| Data adapted from Thermo Fisher Scientific and Benchchem technical resources.[2][6] This data highlights the critical importance of pH control during the NHS ester conjugation step to minimize hydrolysis of the reactive ester. |
Table 2: Comparison of NHS and Sulfo-NHS Esters
| Feature | Standard NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires DMF/DMSO. | Soluble in aqueous buffers. |
| Membrane Permeability | Permeable | Impermeable |
| Aqueous Stability | Generally lower | Slightly higher |
| Primary Use Case | Intracellular and general bioconjugation | Cell-surface labeling and aqueous bioconjugation |
| This table illustrates the advantages conferred by the sulfonate group on the NHS ester of the title molecule.[2] |
Experimental Protocols and Workflow
The orthogonal nature of the Fmoc group and the sulfo-NHS ester dictates a specific, sequential workflow. The NHS ester is highly susceptible to hydrolysis under the basic conditions required for Fmoc deprotection. Therefore, the sulfo-NHS ester conjugation must be performed first.
Protocol 1: Conjugation of Molecule A via Sulfo-NHS Ester
This protocol describes the conjugation of a molecule containing a primary amine (Molecule A, e.g., a protein, peptide, or amine-functionalized small molecule) to the sulfo-NHS ester end of the linker.
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris, Glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC).
Procedure:
-
Preparation of Molecule A: Dissolve Molecule A in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Preparation of Linker: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO (e.g., to a concentration of 10 mg/mL). The NHS-ester moiety hydrolyzes in aqueous solution, so do not prepare aqueous stock solutions.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. Gently mix immediately. The final concentration of organic solvent should ideally be below 10% of the total reaction volume to avoid denaturation of proteins.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted sulfo-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and reaction byproducts to isolate the conjugate (Fmoc-Linker-Molecule A). For proteins, this is typically achieved by dialysis against the Reaction Buffer or using a desalting column. For smaller molecules, reverse-phase HPLC may be required.
Protocol 2: Fmoc Deprotection and Conjugation of Molecule B
This protocol describes the removal of the Fmoc group from the purified conjugate and subsequent coupling to a second molecule (Molecule B, e.g., a small molecule with an activated carboxyl group).
Materials:
-
Purified Fmoc-Linker-Molecule A conjugate
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Molecule B (with an activated carboxyl group, e.g., as an NHS ester or pre-activated with coupling agents like HATU/DIPEA).
-
Aprotic organic solvent (e.g., DMF).
-
Purification system (e.g., HPLC).
Procedure:
-
Solvent Exchange: Ensure the Fmoc-Linker-Molecule A conjugate is free of aqueous buffer. If lyophilized, dissolve in anhydrous DMF.
-
Fmoc Deprotection: Add the Deprotection Solution to the conjugate. A typical treatment involves incubating for 10-20 minutes at room temperature.[5]
-
Removal of Reagents: The piperidine and dibenzofulvene-adduct must be removed. For larger conjugates, this might be achieved by precipitation and washing. For smaller conjugates, purification by HPLC is necessary to isolate the deprotected intermediate (H2N-Linker-Molecule A).
-
Second Conjugation: Dissolve the purified, deprotected intermediate in an appropriate aprotic solvent like DMF. Add Molecule B (pre-activated) and a suitable base if required (e.g., DIPEA) to catalyze the amide bond formation.
-
Incubation: Allow the reaction to proceed until completion, monitoring by a suitable method like LC-MS.
-
Final Purification: Purify the final conjugate (Molecule B-Linker-Molecule A) using reverse-phase HPLC to obtain the desired product.
Mandatory Visualizations
Chemical Structure and Functional Groups
Caption: Key functional components of the bifunctional linker.
Mechanism of Action: Two-Step Conjugation Pathway
Caption: Logical workflow for sequential bioconjugation.
Experimental Workflow Diagram
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
A Deep Dive into Fmoc-NH-Pentanoic Acid-NHS-SO3Na: A Hydrophilic Linker for Advanced PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ligase recruiter. This technical guide provides an in-depth exploration of a specialized linker, Fmoc-NH-pentanoic acid-NHS-SO3Na, designed to enhance the aqueous solubility of PROTACs, a key challenge in their development.
Introduction to a Water-Soluble PROTAC Linker
This compound is a non-PEG, alkyl-based linker that incorporates a sulfonate group (SO3Na) to significantly increase its hydrophilicity.[1][2] This strategic modification addresses the poor water solubility often encountered with PROTACs, which can limit their therapeutic application. The linker features two key functional groups for sequential conjugation: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a reactive N-Hydroxysuccinimide (NHS) ester. This design allows for a controlled, stepwise synthesis of the final PROTAC molecule.
The presence of the sulfonate group is intended to improve the overall physicochemical properties of the resulting PROTAC, potentially leading to better cell permeability and bioavailability.[3][4][5] The alkyl chain provides a flexible spacer to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[6][7]
Chemical and Physical Properties
A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis. The key chemical identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8][9][10] |
| Molecular Formula | C24H23N2NaO9S | [8][9][10] |
| Molecular Weight | 538.5 g/mol | [8][9][10] |
| CAS Number | 2706304-99-4 | [8][9][10] |
| Appearance | White to off-white solid | General |
| Purity | Typically ≥95% | General |
| Storage Conditions | -20°C, protected from moisture | [11] |
| Key Features | Water-soluble due to sulfonate group | [1][2] |
| Fmoc-protected amine for sequential synthesis | [11] | |
| NHS ester for amine-reactive coupling | [11] |
General Principles of PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker typically follows a two-step process, leveraging the orthogonal protecting groups. This strategy allows for the sequential attachment of the target protein ligand and the E3 ligase ligand.
Step 1: NHS Ester-Mediated Coupling
The highly reactive NHS ester allows for efficient coupling with a primary or secondary amine on either the target protein ligand or the E3 ligase ligand. This reaction forms a stable amide bond. The choice of which ligand to couple first depends on the overall synthetic strategy and the stability of the ligands under the subsequent reaction conditions.
Step 2: Fmoc Deprotection and Second Coupling
Following the initial coupling, the Fmoc protecting group is removed from the linker's terminal amine. This is typically achieved under basic conditions, most commonly using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The newly exposed amine is then available for coupling to the second ligand, which is usually activated as a carboxylic acid.
Below is a generalized workflow for the synthesis of a PROTAC using this linker.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fmocnhpentanoic acidnhsso3na — TargetMol Chemicals [targetmol.com]
- 9. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fmoc-NH-pentanoic acid-NHS-SO3Na in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-pentanoic acid-NHS-SO3Na is a versatile, water-soluble heterobifunctional crosslinker that has gained significant traction in the field of chemical biology. Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentanoic acid spacer, and a sulfonated N-hydroxysuccinimide (NHS) ester, offers a powerful tool for the precise covalent modification of biomolecules. The integrated sulfonate group imparts aqueous solubility, enabling conjugation reactions in physiological buffers while minimizing the use of organic co-solvents that can be detrimental to protein structure and function. This technical guide provides a comprehensive overview of the core attributes of this compound, with a particular focus on its burgeoning application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the knowledge to effectively utilize this reagent in their scientific endeavors.
Introduction to this compound
This compound is a chemical linker designed for the covalent attachment of molecules to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. Its structure can be deconstructed into three key functional components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. This allows for selective deprotection under mild basic conditions, enabling subsequent conjugation steps in a multi-step synthesis.
-
Pentanoic Acid Spacer: A five-carbon alkyl chain that provides a flexible spacer arm between the conjugated molecules. This spatial separation can be crucial for maintaining the biological activity of the labeled biomolecule and facilitating interactions in applications like PROTACs.
-
Sulfonated N-hydroxysuccinimide (Sulfo-NHS) Ester: A highly reactive group that specifically targets primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. The sulfonate group (-SO3Na) confers water solubility to the molecule, a key advantage over traditional non-sulfonated NHS esters.
The water solubility of this compound is a significant benefit in bioconjugation, as it allows for reactions to be performed in aqueous buffers, preserving the native conformation and activity of sensitive biomolecules like antibodies. Furthermore, its membrane impermeability makes it particularly suitable for the specific labeling of cell surface proteins.
Core Applications in Chemical Biology
The primary application of this compound is as a building block in the synthesis of complex bioconjugates. Its most prominent use is in the construction of PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][2] A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile component of this linker, enabling the covalent attachment of the E3 ligase ligand or the target protein ligand.
The use of a water-soluble linker like this compound in PROTAC design can enhance the solubility and cell permeability of the final PROTAC molecule, which are critical parameters for its therapeutic efficacy.[3][4]
Quantitative Data
While specific quantitative data for the performance of this compound is not extensively available in peer-reviewed literature, the following tables summarize representative data for the stability and reactivity of general Sulfo-NHS esters. This information provides a valuable baseline for experimental design.
Table 1: Half-life of Sulfo-NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 2-3 hours |
| 8.0 | 4 | 30-60 minutes |
| 8.6 | 4 | ~10 minutes |
Disclaimer: Data is representative of general Sulfo-NHS esters and may vary for this compound. Optimization is recommended for specific applications.
Table 2: Recommended Reaction Conditions for Bioconjugation with Sulfo-NHS Esters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal reactivity with primary amines is typically achieved at a slightly alkaline pH. Higher pH increases the rate of hydrolysis. |
| Buffer Composition | Phosphate-buffered saline (PBS), Bicarbonate | Amine-free buffers are essential to prevent reaction with the buffer components. Avoid Tris and glycine (B1666218) buffers during the conjugation step. |
| Molar Excess of Ester | 5- to 20-fold | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. Empirical optimization is necessary. |
| Reaction Time | 30 minutes to 2 hours at Room Temperature | Can be extended to 4-6 hours at 4°C to minimize degradation of sensitive biomolecules. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
Experimental Protocols
The following are detailed, generalized protocols for the use of a water-soluble NHS ester like this compound in bioconjugation and the synthesis of a PROTAC intermediate.
General Protocol for Protein Labeling
This protocol describes the covalent labeling of a protein with a molecule containing a primary amine via this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4)
-
This compound
-
Amine-containing molecule to be conjugated (e.g., a fluorescent dye with a primary amine handle)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A 10-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy).
-
Protocol for PROTAC Linker Synthesis Intermediate
This protocol outlines the initial step in synthesizing a PROTAC, where a ligand for an E3 ligase containing a primary amine is conjugated to this compound.
Materials:
-
E3 ligase ligand with a primary amine (e.g., a pomalidomide (B1683931) derivative)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the E3 ligase ligand solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-protected linker-ligand conjugate by flash column chromatography.
-
-
Fmoc Deprotection (for subsequent steps):
-
Dissolve the purified conjugate in DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and purify the deprotected amine-linker-ligand intermediate.
-
Visualizations
Signaling Pathway: The PROTAC-Mediated Ubiquitin-Proteasome System
The following diagram illustrates the mechanism of action of a PROTAC, which is a primary application for this compound as a linker component.
References
Unraveling Protein Interactions: An In-depth Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and therapeutic development, understanding the dynamic interplay of proteins is paramount. Bifunctional crosslinkers are powerful chemical tools that allow for the covalent capture of protein-protein interactions, providing invaluable insights into protein structure, function, and the architecture of complex biological assemblies. This technical guide offers a comprehensive overview of bifunctional crosslinkers, detailing their chemical diversity, applications, and the experimental strategies employed to elucidate the protein interactome.
The Chemistry of Proximity: Understanding Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents equipped with two reactive groups, enabling the formation of covalent bonds with specific functional groups on amino acid residues.[1] By linking proteins that are in close proximity, these reagents effectively "freeze" transient or stable interactions, facilitating their isolation and analysis.[1] The choice of crosslinker is dictated by the specific application and the functional groups available on the target proteins.[2][3]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on the nature of their reactive ends:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl linkages.[4][5] They are often employed in single-step reactions to polymerize molecules or to study intramolecular crosslinks.[2][4]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are ideal for linking molecules with distinct functional groups.[2][4] This allows for more controlled, two-step conjugation reactions, minimizing undesirable self-conjugation and polymerization.[2] A common strategy involves an amine-reactive group and a sulfhydryl-reactive group.[2][6]
-
Photoreactive Crosslinkers: These crosslinkers contain at least one photoreactive group that becomes chemically active upon exposure to UV light.[6] This feature allows for precise temporal control of the crosslinking reaction and enables the capture of interactions that may not be accessible to traditional chemical crosslinkers.[6] Diazirine and aryl azide (B81097) are common photoreactive moieties.[7]
Targeting Specific Functional Groups on Proteins
The reactivity of a crosslinker is determined by its functional groups, which are designed to target specific amino acid side chains:[8]
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters and imidoesters are commonly used to target primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[8][9] NHS esters form stable amide bonds, while imidoesters form amidine bonds.[9][10]
-
Sulfhydryl-Reactive Groups: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues to form stable thioether or disulfide bonds.[11]
-
Carboxyl-Reactive Groups: Carbodiimides are employed to link carboxyl groups to primary amines.[1]
Quantitative Data for Crosslinker Selection
The selection of an appropriate crosslinker is critical for successful experimental outcomes. The following tables summarize key quantitative data for a selection of common bifunctional crosslinkers to aid in this process.
Table 1: Properties of Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Target Functional Group | Optimal pH |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Primary Amines | 7.2 - 8.5[8] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Primary Amines | 7.2 - 8.5[8] |
| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | Primary Amines | 7.2 - 8.5[8] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Primary Amines | 7.2 - 8.5[8] |
| DMA (Dimethyl adipimidate) | Imidoester | 8.6 | No | Primary Amines | 8.0 - 10.0[8] |
| DMS (Dimethyl suberimidate) | Imidoester | 11.0 | No | Primary Amines | 8.0 - 10.0[8] |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | Sulfhydryls | 6.5 - 7.5[11] |
Table 2: Properties of Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Target Group 1 | Target Group 2 | Optimal pH (Group 1) | Optimal pH (Group 2) |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3[1] | No | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 6.5 - 7.5 |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3[12] | No | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 6.5 - 7.5 |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyl Disulfide | 6.8 | Yes (Disulfide) | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 4.0 - 5.0 |
| Sulfo-LC-SPDP | Sulfo-NHS Ester | Pyridyl Disulfide | 9.9 | Yes (Disulfide) | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 4.0 - 5.0 |
| SAND (Sulfosuccinimidyl 2-(m-azido-o-nitrobenzamido)-ethyl-1,3'-dithiopropionate) | Sulfo-NHS Ester | Phenyl Azide | 19.9 | Yes (Disulfide) | Primary Amines | Non-specific | 7.2 - 8.5[8] | UV activation |
| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) | Sulfo-NHS Ester | Diazirine | 7.7 | No | Primary Amines | Non-specific | 7.2 - 8.5[8] | UV activation[13] |
Visualizing Experimental and Biological Processes
Diagrams are essential for conceptualizing the complex workflows and biological pathways involving bifunctional crosslinkers.
References
- 1. proteochem.com [proteochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]
- 4. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Safety Data
Due to the limited availability of specific safety data for Fmoc-NH-pentanoic acid-NHS-SO3Na, a precautionary approach is paramount. A Safety Data Sheet (SDS) from one supplier indicates that specific hazard classification data is not available.[3] The following table summarizes the currently available quantitative and qualitative information for this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Fmoc-NH-pentoic acid-NHS-SO3Na | [5] |
| CAS Number | 2706304-99-4 | [4] |
| Molecular Formula | C24H23N2NaO9S | [4] |
| Molecular Weight | 538.5 g/mol | [4] |
| Purity | ≥95% | [4][5] |
| Appearance | Solid (assumed) | General knowledge |
| Storage Temperature | -20°C | [4][5] |
| Shipping Temperature | Ambient | [4][5] |
| GHS Hazard Classification | No data available | [3] |
| GHS Label Elements | No data available | [3] |
| Toxicological Data (e.g., LD50) | No data available | N/A |
Experimental Protocols: General Safe Handling of Chemical Reagents
In the absence of specific handling protocols for this compound, the following general procedure for handling potentially hazardous chemical powders in a laboratory setting should be strictly followed.[6][7][8]
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the unknown toxicological profile of this reagent.
- SDS Review: Although specific hazard data is lacking, obtain and review the supplier's Safety Data Sheet for any available information.[7]
- Personal Protective Equipment (PPE): Don appropriate PPE before handling the reagent. This must include:
- Safety goggles or a face shield.
- Chemical-resistant gloves (e.g., nitrile).
- A laboratory coat.[9]
- Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
- Spill Kit: Confirm that a spill kit appropriate for solid chemical reagents is readily accessible.[9]
2. Reagent Handling and Use:
- Container Inspection: Before use, inspect the container for any damage or leaks.[6]
- Weighing: Weigh the required amount of the solid reagent in the chemical fume hood. Use a disposable weighing boat to prevent contamination.
- Dispensing: Avoid creating dust when handling the powder. If necessary, gently tap the container to dispense the solid.
- Container Sealing: Tightly seal the container immediately after use to prevent exposure to moisture and air.[7]
- Return to Storage: Promptly return the reagent to its designated storage location, observing the recommended -20°C storage condition.[4][6]
3. Post-Handling Procedures:
- Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the reagent.
- Waste Disposal: Dispose of contaminated materials (e.g., weighing boats, gloves) in a designated hazardous waste container in accordance with institutional and local regulations.[8]
- Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
Visualized Workflows and Logical Relationships
To further aid in the safe handling and management of this and other chemical reagents, the following diagrams illustrate key processes and decision-making workflows.
Caption: A workflow for the safe handling of chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 3. targetmol.com [targetmol.com]
- 4. Fmoc-NH-pentoic acid-NHS-SO3Na, 2706304-99-4 | BroadPharm [broadpharm.com]
- 5. Fmoc-NH-pentoic acid-NThiol-SO3Na | AxisPharm [axispharm.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Methodological & Application
Application Notes and Protocols for Fmoc-NH-pentanoic acid-NHS-SO3Na in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive building block extensively utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protected amine for compatibility with standard Fmoc-based peptide synthesis protocols, a five-carbon aliphatic spacer to provide flexibility and distance, and a sulfonated N-hydroxysuccinimide (NHS) ester for enhanced water solubility and efficient coupling to primary amines.
The primary application of this reagent is as a linker, particularly in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The hydrophilicity imparted by the sulfonate group can improve the solubility and pharmacokinetic properties of the final conjugate.
These application notes provide a detailed protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Materials and Equipment
Reagents
-
This compound
-
Amino-functionalized solid support (e.g., Rink Amide resin, Wang resin)
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)
-
Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Reaction vessels for manual synthesis
-
Shaker or rocker
-
Vacuum filtration apparatus
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (MS) for characterization
-
Lyophilizer
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence during solid-phase synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of amino-functionalized resin into a reaction vessel.
-
Add sufficient DMF to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF using a vacuum filtration apparatus.
Protocol 2: N-terminal Fmoc Deprotection of Resin-Bound Peptide
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of this compound
This protocol describes a general procedure for the coupling of the water-soluble linker. Due to the activated nature of the NHS ester, pre-activation with standard coupling reagents like HBTU/HATU is not necessary. The coupling is achieved through the reaction of the NHS ester with the free N-terminal amine of the resin-bound peptide.
-
Dissolution of the Linker: Dissolve this compound (1.5-2.0 equivalents relative to the resin loading) in a minimal amount of DMF. Due to its water-soluble nature, the addition of a small amount of water or the use of a DMF/water mixture can aid in dissolution if necessary.
-
Addition to Resin: Add the dissolved linker solution to the deprotected resin from Protocol 2.
-
Base Addition: Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted linker and byproducts.
Protocol 4: Peptide Chain Elongation (Post-Linker Coupling)
-
Perform Fmoc deprotection of the newly coupled linker as described in Protocol 2.
-
Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., DIC/Oxyma or HBTU/DIPEA).
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Protocol 5: Cleavage and Final Deprotection
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using preparative HPLC and confirm its identity by mass spectrometry.
Data Presentation
The following tables provide typical parameters for the key steps in the protocol. Actual values may need to be optimized based on the specific peptide sequence and scale of the synthesis.
Table 1: Reagent Equivalents for Coupling and Deprotection
| Step | Reagent | Equivalents (relative to resin loading) |
| Linker Coupling | This compound | 1.5 - 2.0 |
| DIPEA | 1.5 - 2.0 | |
| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 - 5.0 |
| DIC | 3.0 - 5.0 | |
| OxymaPure®/HOBt | 3.0 - 5.0 | |
| Fmoc Deprotection | Piperidine | 20% (v/v) in DMF |
Table 2: Typical Reaction Times and Conditions
| Step | Temperature | Duration | Monitoring |
| Resin Swelling | Room Temperature | 30 - 60 min | Visual Inspection |
| Fmoc Deprotection | Room Temperature | 2 x (5 + 15) min | - |
| Linker Coupling | Room Temperature | 2 - 4 hours | Kaiser Test |
| Amino Acid Coupling | Room Temperature | 1 - 2 hours | Kaiser Test |
| Cleavage | Room Temperature | 2 - 3 hours | - |
Experimental Workflow Diagram
Caption: Workflow for SPPS using this compound.
Signaling Pathway Diagram (Example Application in PROTAC)
The linker itself is not part of a signaling pathway but is a crucial component in constructing molecules that modulate such pathways. The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this linker.
Caption: General mechanism of action for a PROTAC molecule.
References
Application Notes and Protocols for Protein Labeling with Fmoc-NH-pentanoic acid-NHS-SO3Na
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive labeling reagent. The presence of the sulfonated N-hydroxysuccinimide (sulfo-NHS) ester enables its direct use in aqueous buffers, targeting primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a versatile handle for subsequent chemical modifications or for applications where a protected amine is desired.[3] This reagent is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker component.[4][5]
These application notes provide a detailed protocol for the covalent labeling of proteins with this compound, including methods for purification of the conjugate and optional deprotection of the Fmoc group.
Principle of Reaction
The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the sulfo-NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[2] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6]
Materials and Methods
Materials
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for initial reagent dissolution)
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette
-
Fmoc Deprotection Solution (optional): 20% piperidine (B6355638) in DMF
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for labeling a protein with this compound. The molar excess of the labeling reagent may need to be optimized for your specific protein and desired degree of labeling.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound. Due to its water-solubility, it can be dissolved directly in the Reaction Buffer. Alternatively, for higher concentration stock solutions, dissolve the reagent in a minimal amount of anhydrous DMF or DMSO before diluting with the Reaction Buffer.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. Gentle mixing during incubation is advisable.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted sulfo-NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
If using a desalting column, equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column and collect the protein-containing fractions.
-
If using dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired storage buffer at 4°C with several buffer changes.
-
Protocol 2: Fmoc Deprotection of the Labeled Protein (Optional)
This protocol describes the removal of the Fmoc group to expose a primary amine. This procedure should be performed after the purification of the Fmoc-labeled protein. Note that piperidine can be harsh on some proteins; optimization of the reaction time and concentration may be necessary.
-
Buffer Exchange (if necessary):
-
If the purified Fmoc-labeled protein is in a buffer incompatible with the deprotection conditions, exchange it into a suitable buffer such as 0.1 M sodium phosphate, pH 7.5.
-
-
Deprotection Reaction:
-
Add the Fmoc Deprotection Solution (20% piperidine in DMF) to the Fmoc-labeled protein solution. The final concentration of piperidine and the ratio of DMF in the reaction mixture should be optimized to maintain protein stability while achieving efficient deprotection. A final piperidine concentration of 1-5% may be a good starting point.
-
Incubate at room temperature for 15-30 minutes. The reaction progress can be monitored by UV-Vis spectroscopy by observing the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance.[3]
-
-
Purification of the Deprotected Protein:
-
Immediately after the incubation, remove the piperidine, DMF, and the dibenzofulvene adduct by size-exclusion chromatography or dialysis as described in Protocol 1, Step 5.
-
Data Presentation
The degree of labeling (DOL), which is the average number of labeling molecules conjugated per protein molecule, can be determined using various analytical techniques.
Table 1: Hypothetical Quantitative Data for Protein Labeling
| Parameter | Method | Result |
| Protein Concentration | Bradford Assay or A280 | X mg/mL |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy / Mass Spectrometry | Y moles of label / mole of protein |
| Labeling Efficiency | (Moles of reacted label / Initial moles of label) x 100% | Z % |
Note: The Degree of Labeling can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance of the Fmoc group (around 301 nm). However, for accurate quantification, mass spectrometry is recommended.
Table 2: Experimental Conditions for Optimization
| Molar Excess of Reagent | Reaction Time (hours) | Temperature (°C) | Resulting DOL |
| 5:1 | 2 | 25 | (To be determined) |
| 10:1 | 2 | 25 | (To be determined) |
| 20:1 | 2 | 25 | (To be determined) |
| 10:1 | 1 | 25 | (To be determined) |
| 10:1 | 4 | 4 | (To be determined) |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction mechanism of protein labeling with this compound.
Conclusion
The use of this compound provides a straightforward and efficient method for labeling proteins in an aqueous environment. The protocols provided herein offer a solid foundation for researchers to label their proteins of interest. It is important to note that optimization of reaction conditions, particularly the molar ratio of the labeling reagent to the protein, is crucial for achieving the desired degree of labeling while maintaining protein function. The optional Fmoc deprotection step further extends the utility of this reagent for subsequent bioconjugation strategies.
References
- 1. Label-free quantitation of protein modifications by pseudo selected reaction monitoring with internal reference peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-NH-pentanoic acid-NHS-SO3Na
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-NH-pentanoic acid-NHS-SO3Na. The presence of a base-labile sulfo-N-hydroxysuccinimide (sulfo-NHS) ester in the molecule presents a significant challenge, as standard Fmoc deprotection conditions using strong bases like piperidine (B6355638) can lead to rapid hydrolysis of the active ester. These notes outline the critical considerations for balancing Fmoc removal with the preservation of the sulfo-NHS ester functionality and provide a range of protocols from standard to milder conditions to accommodate different experimental needs.
Introduction
This compound is a valuable bifunctional linker used in bioconjugation and drug development. The Fmoc-protected amine allows for orthogonal protection strategies in complex syntheses, while the sulfo-NHS ester provides a reactive handle for conjugation to primary amines on biomolecules in aqueous media. The successful deprotection of the Fmoc group to liberate the primary amine is a critical step for the subsequent use of this linker.
The primary challenge in this deprotection is the inherent instability of the sulfo-NHS ester under basic conditions required for Fmoc removal[1][2][3]. The rate of hydrolysis of NHS esters increases significantly with pH; for instance, the half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6[1][2]. Therefore, careful selection of the deprotection conditions is paramount to maximize the yield of the desired deprotected product while minimizing the hydrolysis of the sulfo-NHS ester.
Chemical Structures and Reaction Scheme
Caption: General reaction scheme for the Fmoc deprotection of this compound.
Key Considerations for Fmoc Deprotection
Several factors must be carefully considered to achieve successful Fmoc deprotection of this molecule:
-
pH and Hydrolysis: The primary competing reaction is the hydrolysis of the sulfo-NHS ester. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values[2][4]. Standard Fmoc deprotection protocols using 20% piperidine in DMF create a strongly basic environment, which can lead to substantial hydrolysis of the sulfo-NHS ester.
-
Choice of Base: While piperidine is the most common base for Fmoc removal, its high basicity (pKa ≈ 11.1) accelerates sulfo-NHS ester hydrolysis. Milder bases or alternative deprotection methods should be considered to mitigate this issue.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of hydrolysis. Monitoring the reaction progress closely is crucial to stop the reaction as soon as the Fmoc deprotection is complete.
-
Solvent: The choice of solvent can influence both the deprotection reaction and the stability of the sulfo-NHS ester. While DMF is a standard solvent for Fmoc deprotection, the water-solubility of the target molecule may allow for the use of aqueous or mixed aqueous/organic solvent systems, which in turn will affect the pH and stability.
Data Presentation: Comparison of Fmoc Deprotection Conditions
The following table summarizes various potential conditions for the Fmoc deprotection of this compound, highlighting the trade-offs between deprotection efficiency and the stability of the sulfo-NHS ester.
| Deprotection Reagent | Solvent | Concentration | Typical Time | Advantages | Disadvantages/Risks | Reference |
| Piperidine | DMF | 20% (v/v) | 5-20 min | Rapid and efficient Fmoc removal. | High risk of sulfo-NHS ester hydrolysis due to high basicity. | [5] |
| Piperidine | DMF | 2-5% (v/v) | 30-60 min | Reduced basicity may slow hydrolysis. | Slower deprotection; may be incomplete. | General Knowledge |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | 2% (v/v) | 5-15 min | Strong, non-nucleophilic base; rapid deprotection. | Does not scavenge dibenzofulvene; high basicity can still promote hydrolysis. | [6] |
| Morpholine (B109124) | DMF | 50% (v/v) | 1-2 hours | Milder base, potentially less hydrolysis. | Slower deprotection times. | [6] |
| Hydrogenolysis | Various | N/A | Variable | Neutral conditions, compatible with base-labile groups. | Requires a catalyst (e.g., Pd/C) and a hydrogen source; may not be suitable for all substrates. | [7][8] |
| Sodium Azide (B81097) | Propanol/Water | Excess | Variable | Mild, base-free conditions. | Introduction of azide functionality; may require specific workup. | [9] |
Experimental Protocols
Note: These protocols are starting points and may require optimization based on the specific experimental setup and desired outcome. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: Standard Fmoc Deprotection with Piperidine (High Risk of Hydrolysis)
This protocol is for rapid Fmoc deprotection where some degree of sulfo-NHS ester hydrolysis is acceptable.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound in anhydrous DMF (e.g., 10 mg/mL) in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 5 minutes.
-
Once the deprotection is complete (typically 5-20 minutes), immediately proceed to the workup to minimize hydrolysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Immediately use the deprotected product for the next reaction step.
Protocol 2: Mild Fmoc Deprotection with Reduced Piperidine Concentration
This protocol aims to reduce the rate of sulfo-NHS ester hydrolysis by using a lower concentration of piperidine.
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1 of Protocol 1.
-
To the stirred solution, add piperidine to a final concentration of 2-5% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.
-
The reaction time will be longer compared to Protocol 1 (expect 30-60 minutes or more).
-
Once the deprotection is complete, follow the workup procedure described in Protocol 1 (steps 6-10).
Protocol 3: Alternative Mild Fmoc Deprotection with Morpholine
This protocol uses a milder base to further minimize sulfo-NHS ester hydrolysis, at the cost of a longer reaction time.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Morpholine
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Follow step 1 of Protocol 1.
-
To the stirred solution, add morpholine to a final concentration of 50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
The reaction is expected to be significantly slower (1-2 hours or more).
-
Once the deprotection is complete, follow the workup procedure described in Protocol 1 (steps 6-10).
Experimental Workflow and Logic Diagrams
Caption: A generalized experimental workflow for the Fmoc deprotection of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Fmoc-NH-pentanoic acid-NHS-SO3Na to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive crosslinker commonly utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a five-carbon aliphatic spacer, and a sulfonated N-hydroxysuccinimide (sulfo-NHS) ester. The Fmoc group provides a stable protecting group for the amine, which can be deprotected under basic conditions for subsequent conjugation steps. The sulfo-NHS ester readily reacts with primary amines on target molecules, such as proteins, peptides, or small molecule ligands, to form stable amide bonds. The sulfonate group enhances the water solubility of the reagent, facilitating conjugation reactions in aqueous buffers.
These application notes provide detailed protocols for the conjugation of this compound to primary amines and its subsequent use in the synthesis of a PROTAC.
Data Presentation
Table 1: Recommended Reaction Conditions for Conjugation of this compound to Primary Amines
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal reactivity is typically observed at pH 8.3-8.5. Lower pH can lead to protonation of the primary amine, reducing its nucleophilicity. Higher pH increases the rate of hydrolysis of the sulfo-NHS ester.[1] |
| Temperature | 4°C to Room Temperature (25°C) | Room temperature is generally sufficient for efficient conjugation. For particularly sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer reaction time. |
| Reaction Time | 30 minutes to 4 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. Reactions at 4°C may be extended overnight. |
| Buffer | Amine-free buffers (e.g., PBS, Bicarbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the sulfo-NHS ester and should be avoided.[1] |
| Linker Solvent | Anhydrous DMSO or DMF | The this compound should be dissolved in a minimal amount of anhydrous organic solvent before addition to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume. |
| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | The optimal molar excess of the linker depends on the concentration and reactivity of the target amine. A titration is recommended to determine the optimal ratio for a specific application. |
Table 2: Half-life of Sulfo-NHS Ester at Various pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Note: Data is for general sulfo-NHS esters and serves as a guideline. The stability of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Primary Amine-Containing Molecule
This protocol describes a general method for labeling a protein or peptide with this compound.
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (e.g., PBS) or 100 mM sodium bicarbonate buffer, pH 8.3.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Amine-Containing Molecule:
-
Dissolve the protein or peptide in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing additives.
-
-
Prepare the Linker Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker solution to the solution of the amine-containing molecule. A common starting point is a 10-fold molar excess of the linker.
-
Gently mix the reaction solution immediately after adding the linker.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. Protect from light if the molecule is light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching solution containing a primary amine can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts (N-hydroxysulfosuccinimide) by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Analyze the conjugate by methods such as LC-MS to confirm the successful conjugation and determine the degree of labeling.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the steps for synthesizing a PROTAC, starting with the conjugation of the linker to a warhead (targeting the protein of interest) followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Conjugation of the Linker to the Warhead (Primary Amine)
-
Follow the general conjugation procedure described in Protocol 1 to conjugate this compound to a warhead molecule containing a primary amine.
-
After purification, confirm the structure of the Fmoc-linker-warhead conjugate by LC-MS and NMR.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-linker-warhead conjugate in a suitable organic solvent (e.g., DMF).
-
Add a 20% solution of piperidine (B6355638) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the piperidine and byproducts by co-evaporation with a suitable solvent (e.g., toluene) or by purification on a short silica (B1680970) gel column. The resulting product is the amine-linker-warhead.
Step 3: Coupling of the Amine-Linker-Warhead to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2-3 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-linker-warhead (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC.
-
Characterize the final PROTAC by LC-MS, NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using a Water-Soluble, Amine-Reactive Linker
Topic: Using Fmoc-NH-pentanoic acid-NHS-SO₃Na to Create Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Fmoc-NH-pentanoic acid-NHS-SO₃Na is a heterobifunctional, non-cleavable linker designed for the development of ADCs.
This linker possesses two key features:
-
N-Hydroxysuccinimide (NHS) Ester with a Sulfonate Group (SO₃Na): The sulfonated NHS ester is highly water-soluble and reacts efficiently with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody, to form stable amide bonds[1][2][3]. The enhanced water solubility allows for conjugation reactions to be performed in aqueous buffers, reducing the need for organic co-solvents that can lead to antibody denaturation and aggregation[1][2]. Hydrophilic linkers can also enable the conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation[4][5].
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group protects a terminal amine. This protecting group is stable during the initial antibody-linker conjugation but can be readily removed under mild basic conditions to reveal a free amine[6][7]. This newly exposed amine serves as a reactive handle for the subsequent attachment of a cytotoxic payload.
These application notes provide a detailed protocol for the synthesis, purification, and characterization of an ADC using Fmoc-NH-pentanoic acid-NHS-SO₃Na, as well as a method for evaluating its in vitro cytotoxicity.
Data Presentation
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method of Analysis |
| Linker-to-Antibody Molar Input Ratio | 10:1 | - |
| Average Linker-to-Antibody Ratio | 3.8 | Mass Spectrometry (MS) |
| Drug-to-Linker Molar Input Ratio | 5:1 | - |
| Final Average Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) & UV/Vis Spectroscopy[8][9][] |
| Conjugation Efficiency (Linker to Antibody) | ~38% | MS |
| Conjugation Efficiency (Drug to Linker-Ab) | >90% | HIC-HPLC |
| ADC Aggregation | < 2% | Size Exclusion Chromatography (SEC) |
Note: These are representative data and will vary depending on the specific antibody, drug, and reaction conditions.
Table 2: In Vitro Cytotoxicity of a Representative HER2-Targeted ADC
For this example, a HER2-targeting antibody was conjugated to a microtubule inhibitor payload. Cytotoxicity was assessed using an MTT assay after 96 hours of incubation[1][4][11][12].
| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Naked Antibody IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| SK-BR-3 | High | 0.8 | > 1000 | 0.1 |
| BT-474 | High | 1.2 | > 1000 | 0.1 |
| MCF-7 | Low | 250 | > 1000 | 0.2 |
| MDA-MB-231 | Negative | > 500 | > 1000 | 0.2 |
IC₅₀: Half-maximal inhibitory concentration. These are representative data.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody
This protocol outlines a two-step process: first, the modification of the antibody with the Fmoc-NH-pentanoic acid-NHS-SO₃Na linker, and second, the deprotection and conjugation of the cytotoxic drug.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Fmoc-NH-pentanoic acid-NHS-SO₃Na
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Drug payload with a carboxyl group for activation (e.g., a derivative of a microtubule inhibitor)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or EDC/Sulfo-NHS for drug activation
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Deprotection Wash Buffer: DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Step 1: Antibody Modification with the Linker
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Fmoc-NH-pentanoic acid-NHS-SO₃Na in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer. The resulting product is the Fmoc-protected linker-antibody conjugate.
Step 2: Fmoc Deprotection and Drug Conjugation
-
Drug Activation: If the drug payload has a carboxylic acid, it must be activated to an NHS ester. Dissolve the drug, DCC (or EDC), and NHS (or Sulfo-NHS) in anhydrous DMF. Allow the reaction to proceed for 1 hour at room temperature to form the NHS-activated drug.
-
Fmoc Deprotection: To the purified Fmoc-protected linker-antibody conjugate, add 20% piperidine in DMF to a final concentration of 5-10% piperidine. Incubate for 30 minutes at room temperature.
-
Purification of Deprotected Antibody: Immediately purify the deprotected linker-antibody by passing it through a desalting column equilibrated with Conjugation Buffer to remove piperidine and its adducts.
-
Final Conjugation: Add the activated drug solution (typically a 3- to 5-fold molar excess over the available amine groups on the linker) to the deprotected linker-antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted NHS esters on the drug by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Final ADC Purification: Purify the final ADC using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated drug, linker-drug species, and aggregates.
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
-
UV/Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the drug (at its specific λ_max). The DAR can be calculated from the ratio of these concentrations, correcting for the drug's absorbance at 280 nm[9][].
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR is calculated by the weighted average of the peak areas[9].
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the distribution of drug-loaded species[8].
2. Analysis of Aggregates
-
Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates. The percentage of aggregation can be determined by integrating the peak areas.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability[1][4][11][12].
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in complete cell culture medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: ADC mechanism and inhibition of HER2 signaling.
References
- 1. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-NH-pentanoic acid-NHS-SO3Na Linker for Surface Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fmoc-NH-pentanoic acid-NHS-SO3Na linker is a versatile tool for the covalent immobilization of biomolecules, such as proteins, peptides, and small molecules, onto a variety of surfaces. This bifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a five-carbon aliphatic spacer, and a water-soluble N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently with primary amines on target molecules to form stable amide bonds, while the sulfonate group (SO3Na) enhances water solubility, facilitating reactions in aqueous buffers.[1][2] The Fmoc protecting group offers an orthogonal handle for subsequent chemical modifications or for controlling the presentation of the immobilized molecule.
This document provides detailed application notes and experimental protocols for the use of the this compound linker in surface immobilization applications, including for the study of cell-surface receptor-ligand interactions and in the development of biosensors.
Principle of Immobilization
The immobilization strategy involves a two-stage process. First, the NHS ester of the linker reacts with primary amine groups present on the surface of a substrate (e.g., amine-functionalized glass slides, gold surfaces, or nanoparticles). Following this surface activation, the biomolecule of interest, which also possesses a primary amine, is introduced and forms a covalent amide bond with the pentanoic acid carboxyl group of the linker after the removal of the Fmoc protecting group. The pentanoic acid spacer provides flexibility and reduces steric hindrance, potentially improving the functionality of the immobilized biomolecule.
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the NHS ester in aqueous environments.[3][4] The rate of hydrolysis increases with pH. Therefore, careful control of reaction conditions, particularly pH, is essential to maximize immobilization efficiency.[5]
Data Presentation
The following tables summarize key quantitative data relevant to surface immobilization using NHS ester chemistry. While specific data for the this compound linker is not extensively published, the provided data from similar systems offer valuable benchmarks for experimental design and expected outcomes.
Table 1: Typical Reaction Conditions for NHS Ester-Mediated Immobilization
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[5] |
| Buffer | Phosphate, Borate, HEPES | Avoid primary amine-containing buffers (e.g., Tris).[6] |
| Reaction Time | 0.5 - 4 hours | Dependent on temperature and concentration of reactants.[6] |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester.[6] |
Table 2: Comparative Analysis of Surface Immobilization Parameters
| Parameter | Typical Value/Range | Analytical Technique | Reference |
| Immobilized Protein Density | 100 - 1000 ng/cm² | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM) | [7] |
| Immobilization Efficiency | 10 - 80% | Fluorescence, Radioactivity, or Enzyme Activity Assays | [7] |
| Half-life of NHS Ester at pH 7.0, 0°C | 4 - 5 hours | UV-Vis Spectroscopy | [6] |
| Half-life of NHS Ester at pH 8.6, 4°C | 10 minutes | UV-Vis Spectroscopy | [6] |
Experimental Protocols
Protocol 1: Surface Preparation and Linker Immobilization
This protocol describes the functionalization of an amine-modified surface with the this compound linker.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, gold surface)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Washing Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol (B145695) and then DI water for 15 minutes each. Dry the substrate under a stream of nitrogen gas.
-
Linker Solution Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO. Dilute the linker solution to a final concentration of 1-10 mM in the Reaction Buffer.
-
Surface Activation: Immerse the cleaned substrate in the linker solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: After incubation, remove the substrate from the linker solution and wash it thoroughly with Reaction Buffer, followed by PBS and then DI water to remove any non-covalently bound linker.
-
Drying: Dry the functionalized surface under a stream of nitrogen gas. The surface is now ready for Fmoc deprotection and subsequent biomolecule immobilization.
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent coupling reactions.
Materials:
-
Fmoc-functionalized substrate
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Anhydrous DMF
-
PBS, pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Deprotection: Immerse the Fmoc-functionalized substrate in the Deprotection Solution for 20-30 minutes at room temperature.
-
Washing: Remove the substrate from the Deprotection Solution and wash it extensively with anhydrous DMF to remove piperidine and the dibenzofulvene byproduct.
-
Final Wash: Wash the substrate with PBS and then DI water.
-
Drying: Dry the surface under a stream of nitrogen gas. The surface now presents a free amine group ready for coupling.
Protocol 3: Biomolecule Immobilization
This protocol describes the covalent attachment of a primary amine-containing biomolecule to the deprotected linker on the surface.
Materials:
-
Amine-terminated, linker-functionalized substrate
-
Biomolecule solution (protein, peptide, etc.) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
DI water
-
Nitrogen gas
Procedure:
-
Activation of Carboxyl Groups: Immerse the deprotected substrate in a freshly prepared solution of 100 mM NHS and 400 mM EDC in Activation Buffer for 15 minutes at room temperature. This step activates the carboxyl group of the pentanoic acid.
-
Washing: Briefly wash the activated surface with Activation Buffer and then PBS.
-
Biomolecule Coupling: Immediately immerse the activated substrate in the biomolecule solution (typically 10-100 µg/mL in PBS, pH 7.4) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Transfer the substrate to the Quenching Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Washing: Wash the surface thoroughly with PBST to remove non-specifically bound biomolecules, followed by a final rinse with DI water.
-
Drying: Dry the surface under a stream of nitrogen gas. The biomolecule is now covalently immobilized on the surface.
Mandatory Visualizations
Caption: Experimental workflow for surface immobilization.
References
- 1. Specific capture of mammalian cells by cell surface receptor binding to ligand immobilized on gold thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-coupling [sprpages.nl]
- 3. proteinsandproteomics.org [proteinsandproteomics.org]
- 4. Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refubium - Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) [refubium.fu-berlin.de]
- 7. Surface immobilization methods for aptamer diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-NH-pentanoic acid-NHS-SO3Na for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive crosslinker designed for the conjugation of molecules to proteins, antibodies, and other amine-containing biomolecules. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a five-carbon alkyl chain (pentanoic acid), and a sulfated N-hydroxysuccinimide (NHS) ester. The sulfonate group imparts hydrophilicity, reducing the potential for aggregation of the resulting conjugate and allowing for reactions in aqueous buffers with minimal to no organic co-solvent.
This linker is particularly well-suited for applications in targeted drug delivery, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The pentanoic acid spacer provides a flexible linkage between the targeting ligand and the E3 ligase ligand, a critical parameter in optimizing the formation of a productive ternary complex.[2][3]
These application notes provide an overview of the properties of this compound, detailed protocols for its use in bioconjugation, and methods for the characterization and in vitro evaluation of the resulting conjugates.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C24H23N2NaO9S | [4] |
| Molecular Weight | 538.50 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [4] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | [4] |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation. | [4] |
Application: Synthesis of a PROTAC for Targeted Protein Degradation
The primary application of this compound is as a linker in the synthesis of PROTACs. The NHS ester reacts with a primary amine on a targeting ligand (e.g., an inhibitor of a protein of interest), while the Fmoc-protected amine can be deprotected to allow for subsequent conjugation to an E3 ligase ligand.
Experimental Workflow for PROTAC Synthesis and Evaluation
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Targeting Ligand
This protocol describes the initial conjugation step to form the Fmoc-protected intermediate.
Materials:
-
Targeting ligand with a primary amine.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
HPLC for purification.
Procedure:
-
Preparation of Targeting Ligand: Dissolve the targeting ligand in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Preparation of Linker: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved linker to the targeting ligand solution. Vortex gently to mix.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the Fmoc-protected intermediate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Fmoc Deprotection and Conjugation to an E3 Ligase Ligand
This protocol outlines the subsequent steps to complete the PROTAC synthesis.
Materials:
-
Fmoc-protected intermediate from Protocol 1.
-
Deprotection Solution: 20% piperidine (B6355638) in DMF.
-
E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid for amide bond formation).
-
Coupling agents (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA).
-
Anhydrous DMF.
-
HPLC for purification.
Procedure:
-
Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in the Deprotection Solution. Incubate at room temperature for 30 minutes.
-
Removal of Deprotection Agent: Evaporate the piperidine and DMF under vacuum. Co-evaporate with toluene (B28343) to ensure complete removal.
-
Preparation for Second Conjugation: Dissolve the resulting amine-linker-ligand and the E3 ligase ligand in anhydrous DMF.
-
Coupling Reaction: Add the coupling agents (e.g., 1.2 equivalents of HATU and HOBt) and the base (e.g., 3 equivalents of DIPEA) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Purification: Purify the final PROTAC product by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC by LC-MS and NMR.
Protocol 3: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes the use of Western blotting to assess the efficacy of the synthesized PROTAC in degrading the target protein.
Materials:
-
Cancer cell line expressing the target protein.
-
Complete cell culture medium.
-
Synthesized PROTAC.
-
DMSO (for stock solution).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium from a concentrated stock in DMSO. Treat the cells with the desired concentrations for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Acquire the image using a chemiluminescent imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Representative Quantitative Data
The following tables provide representative data from studies on PROTACs utilizing alkyl linkers, similar to the pentanoic acid spacer in this compound.
Table 1: In Vitro Degradation and Proliferation Inhibition of a Representative PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MDA-MB-231 | PI3K | 42.23 | >90 | 68.0 | [5] |
| MCF-7 | PI3K | 115.6 | >85 | 161.6 | [5] |
| MOLM14 | FLT3-ITD | 15.8 | >95 | 25.3 | [6] |
| RS4;11 | BRD4 | 0.8 | >98 | 1.2 | [2] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Concentration for 50% inhibition of cell proliferation.
Table 2: Linker Stability in Plasma
The stability of the linker is crucial for in vivo applications. While the amide bonds formed by the NHS ester reaction are generally stable, the overall stability of the PROTAC should be assessed.
| Linker Type | Matrix | Time (h) | % Remaining | Reference |
| Ester-based | Mouse Plasma | 24 | <10 | [4] |
| Ester-based | Human Plasma | 24 | ~40 | [4] |
| Amide-based (from NHS) | Human Plasma | >48 | >90 (Expected) | General Knowledge |
Note: Data for amide-based linkers derived from NHS esters is based on their known high stability. Specific data for a PROTAC would need to be empirically determined.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Workflow for Determining Drug-to-Antibody Ratio (DAR) in ADC Synthesis
While the primary application discussed is for PROTACs, this linker can also be used for creating Antibody-Drug Conjugates (ADCs). In this context, determining the DAR is a critical characterization step.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide-Oligonucleotide Conjugates using a Water-Soluble Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the specific targeting capabilities of oligonucleotides with the diverse functionalities of peptides, such as improved cellular uptake, stability, and therapeutic action. This document provides a detailed protocol for the synthesis of POCs using Fmoc-NH-pentanoic acid-NHS-SO3Na, a water-soluble, heterobifunctional linker. This linker facilitates the covalent attachment of a protected amino acid to an amino-modified oligonucleotide via a stable amide bond. The presence of the sulfonate group (-SO3Na) enhances water solubility, simplifying the conjugation reaction in aqueous buffers. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the linker's terminal amine allows for subsequent solid-phase or solution-phase peptide synthesis directly from the oligonucleotide, offering a modular approach to constructing complex POCs.
Workflow Overview
The overall workflow for the synthesis of a peptide-oligonucleotide conjugate using this method involves three main stages:
-
Conjugation: An amino-modified oligonucleotide is reacted with the this compound linker.
-
Deprotection: The Fmoc group is removed to expose a primary amine.
-
Peptide Synthesis: A peptide chain is assembled onto the deprotected amine.
Figure 1: Overall workflow for the synthesis of peptide-oligonucleotide conjugates.
Experimental Protocols
Materials and Reagents
-
5'-Amino-modified oligonucleotide
-
This compound linker
-
N,N-Dimethylformamide (DMF), anhydrous
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
20% Piperidine in DMF
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Acetonitrile (ACN), HPLC grade
-
Triethylammonium acetate (B1210297) (TEAA) buffer, HPLC grade
-
Deionized, nuclease-free water
Protocol 1: Conjugation of this compound to an Amino-Modified Oligonucleotide
This protocol describes the reaction of the water-soluble N-hydroxysuccinimide (NHS) ester with the primary amine of the modified oligonucleotide.
-
Oligonucleotide Preparation: Dissolve the 5'-amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mM.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in nuclease-free water or anhydrous DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add 10-20 equivalents of the dissolved linker to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purification: Purify the resulting Fmoc-linker-oligonucleotide conjugate to remove excess linker and byproducts. This can be achieved by size-exclusion chromatography (e.g., NAP-10 column), ethanol (B145695) precipitation, or reverse-phase HPLC.
Protocol 2: Fmoc Deprotection
This step removes the Fmoc protecting group to expose the primary amine for peptide synthesis.
-
Resuspension: Resuspend the purified and dried Fmoc-linker-oligonucleotide conjugate in a 20% piperidine in DMF solution.
-
Incubation: Incubate for 20-30 minutes at room temperature.
-
Purification: Precipitate the deprotected amino-linker-oligonucleotide with ether or purify using reverse-phase HPLC to remove the piperidine adducts.
Protocol 3: Solid-Phase Peptide Synthesis on the Oligonucleotide
This protocol outlines a manual coupling cycle for adding one amino acid. This cycle is repeated to assemble the desired peptide sequence.
-
Resin Swelling (if applicable): If the amino-linker-oligonucleotide is on a solid support, swell the resin in DMF.
-
Amino Acid Activation: In a separate tube, dissolve 4 equivalents of the desired Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected amino-linker-oligonucleotide. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the conjugate thoroughly with DMF to remove unreacted reagents.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash again with DMF.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide side-chain protecting groups and the conjugate from the solid support (if applicable) using a TFA cleavage cocktail.
-
Purification: Purify the final peptide-oligonucleotide conjugate by reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification of a model peptide-oligonucleotide conjugate.
Table 1: Conjugation Reaction Efficiency
| Parameter | Value |
| Oligonucleotide Scale | 1 µmol |
| Linker Equivalents | 15 |
| Reaction Time | 2.5 hours |
| Conjugation Yield | ~85-95% |
| Purity (post-purification) | >90% |
Table 2: Characterization of a Model Peptide-Oligonucleotide Conjugate
| Conjugate | Sequence | Calculated Mass (Da) | Observed Mass (Da) | Purity (HPLC) |
| Oligo-Linker | 5'-NH2-(T)10-Linker-NH2 | 3350.2 | 3350.8 | >95% |
| POC-1 | 5'-NH2-(T)10-Linker-Gly-Arg-Gly-Asp-Ser | 3820.7 | 3821.1 | >90% |
Visualizations
Chemical Reaction Pathway
Figure 2: Chemical reaction pathway for POC synthesis.
Purification and Analysis Workflow
Troubleshooting & Optimization
Technical Support Center: Fmoc-NH-Pentanoic Acid-NHS-SO3Na Conjugation
Welcome to the technical support center for troubleshooting low yields in your Fmoc-NH-pentanoic acid-NHS-SO3Na conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker molecule. It contains three key components:
-
An Fmoc-protected amine : This protecting group can be removed under basic conditions to reveal a free amine, which can then be used for further chemical modifications.
-
A pentanoic acid spacer : This alkyl chain provides distance between the conjugated molecules.
-
A sulfonated N-hydroxysuccinimide (NHS) ester : This is a reactive group that readily forms a stable amide bond with primary amines on your target molecule (e.g., a peptide or protein). The sulfonate group (-SO3Na) increases the water solubility of the linker.
This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4][]
Q2: Why is my conjugation yield with this compound unexpectedly low?
Low conjugation yield is a common issue that can arise from several factors. The most frequent causes include:
-
Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.
-
Competing Hydrolysis of the NHS Ester: The NHS ester can react with water and hydrolyze, rendering it inactive. This competing reaction is also pH and temperature-dependent.
-
Poor Reagent Quality or Handling: The this compound reagent is sensitive to moisture.
-
Presence of Competing Nucleophiles: Other molecules in your reaction mixture can compete with your target amine.
-
Issues with the Amine-Containing Molecule: The primary amine on your target molecule may not be readily available for reaction.
The following sections provide detailed troubleshooting guidance for each of these potential issues.
Troubleshooting Guide
Issue 1: Suboptimal Reaction pH
The efficiency of the conjugation reaction is critically dependent on the pH of the reaction buffer.
Explanation: For the reaction to occur, the primary amine on your target molecule must be in its unprotonated form (-NH2) to act as a nucleophile.
-
At low pH (below 7.2): The amine group is protonated (-NH3+), making it unreactive towards the NHS ester.
-
At high pH (above 8.5): The rate of hydrolysis of the NHS ester increases significantly, which outcompetes the desired conjugation reaction.
The optimal pH range for NHS ester conjugations is typically 7.2 to 8.5 .[6]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range.
-
Use Amine-Free Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction. Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.
Issue 2: Competing Hydrolysis of the NHS Ester
Hydrolysis is the primary side reaction that leads to low conjugation yields.
Explanation: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis is influenced by pH and temperature.
Quantitative Data on NHS Ester Hydrolysis:
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. This may require a longer reaction time.
-
Optimize Reaction Time: For reactions at room temperature, a duration of 1-2 hours is often sufficient. Prolonged reaction times can lead to increased hydrolysis.
-
Use Fresh Reagent Solutions: Prepare the solution of this compound immediately before use to minimize its exposure to aqueous environments.
Issue 3: Poor Reagent Quality or Handling
The this compound reagent is moisture-sensitive.
Explanation: Exposure to moisture can cause the NHS ester to hydrolyze before it is even added to the reaction mixture.
Troubleshooting Steps:
-
Proper Storage: Store the reagent desiccated at -20°C.
-
Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture inside.
-
Use Anhydrous Solvents: If dissolving the reagent in an organic solvent before adding it to the aqueous reaction buffer, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Issue 4: Presence of Competing Nucleophiles
Other molecules with primary amines in your reaction mixture will compete with your target molecule.
Explanation: Any molecule with a primary amine can react with the NHS ester, reducing the amount of reagent available for conjugation to your target.
Troubleshooting Steps:
-
Purify Your Target Molecule: Ensure your amine-containing molecule is free from other nucleophilic contaminants.
-
Avoid Amine-Containing Buffers: As mentioned previously, avoid buffers like Tris and glycine.
Issue 5: Issues with the Amine-Containing Molecule
The accessibility of the primary amine on your target molecule is crucial for a successful reaction.
Explanation: If the primary amine on your peptide or protein is sterically hindered or buried within the molecule's three-dimensional structure, it may not be accessible to the this compound linker.
Troubleshooting Steps:
-
Consider Molar Ratio: Increase the molar excess of the this compound linker to drive the reaction to completion. A 5- to 20-fold molar excess is a common starting point.
-
On-Resin Conjugation: For synthetic peptides, performing the conjugation while the peptide is still attached to the solid-phase synthesis resin can be an effective strategy.[7][8] The peptide is often less aggregated and more accessible on the resin.
Experimental Protocols
Protocol 1: Solution-Phase Conjugation to a Peptide
This protocol provides a general guideline for conjugating this compound to a peptide in solution.
Materials:
-
Peptide with a primary amine
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Initiate the Conjugation: Add a 10-fold molar excess of the linker solution to the peptide solution with gentle mixing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: On-Resin Conjugation to a Peptide
This protocol is for conjugating the linker to a peptide synthesized by Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-on-resin with a deprotected N-terminal amine
-
This compound
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Resin: Swell the peptide-on-resin in anhydrous DMF.
-
Prepare the Linker Solution: Dissolve 5 equivalents of this compound and 10 equivalents of DIPEA in anhydrous DMF.
-
Initiate the Conjugation: Add the linker solution to the swollen resin and mix gently.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol for your peptide.
Visualizations
Caption: Chemical reaction pathway for this compound conjugation.
Caption: General experimental workflow for solution-phase conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-NH-pentanoic acid-NHS-SO3Na Labeling
Welcome to the technical support center for Fmoc-NH-pentanoic acid-NHS-SO3Na labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on biomolecules is a compromise between maximizing the amine's nucleophilicity and minimizing the hydrolysis of the NHS ester. For most NHS ester labeling protocols, a pH range of 7.2 to 8.5 is recommended.[1] A frequently cited optimal pH is between 8.3 and 8.5.[2][3][4][5] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis significantly increases, reducing the labeling efficiency.[2][3]
Q2: What are the best buffers to use for this labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Borate buffer
-
HEPES buffer
Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines.[1]
Q3: Can I perform the NHS ester labeling reaction without removing the Fmoc protecting group?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[6] While it is generally stable under neutral and acidic conditions, its stability decreases as the pH becomes more alkaline. The recommended pH range for NHS ester labeling (pH 8.0-8.5) may lead to premature removal of the Fmoc group.
For applications where the Fmoc group needs to remain intact during the initial labeling step, it is advisable to perform the reaction at the lower end of the recommended pH range (pH 7.2-7.5) and for a shorter duration. However, for complete assurance, a sequential approach is recommended: first, perform the NHS ester conjugation at a pH that preserves the Fmoc group, and then deprotect the Fmoc group in a separate step if required.
Q4: How can I remove the Fmoc protecting group after the labeling reaction?
The Fmoc group is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[6][7]
Q5: My labeling efficiency is low. What are the possible causes?
Low labeling efficiency is a common issue that can arise from several factors. Please refer to the troubleshooting section below for a detailed guide.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during your labeling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to 7.2-8.5 for optimal reaction efficiency. |
| Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or high pH.[1][2] | Prepare fresh solutions of the NHS ester immediately before use. Store the solid reagent in a desiccator at -20°C. If using an organic solvent to dissolve the ester, ensure it is anhydrous. | |
| Presence of Primary Amines in Buffer: Your buffer (e.g., Tris, glycine) contains primary amines that compete with the target molecule.[1] | Perform a buffer exchange of your biomolecule into a recommended amine-free buffer (e.g., PBS, Borate, Bicarbonate) before starting the labeling reaction. | |
| Low Reactant Concentration: Dilute concentrations of the biomolecule or the labeling reagent can slow down the reaction rate. | Increase the concentration of your biomolecule and/or the molar excess of the this compound reagent. | |
| Inaccessible Amine Groups: The primary amine groups on your target molecule may be sterically hindered or buried within the protein's structure. | Consider denaturing the protein under mild conditions to expose more amine groups, if compatible with your experimental goals. | |
| Precipitation of Labeled Protein | Over-labeling: Excessive labeling can alter the protein's isoelectric point and solubility.[8] | Reduce the molar excess of the labeling reagent and/or shorten the reaction time. Perform a titration experiment to find the optimal labeling ratio. |
| Hydrophobicity of the Linker: The addition of the linker may increase the overall hydrophobicity of the protein, leading to aggregation. | The sulfonate group on this compound is designed to increase water solubility. However, if precipitation persists, consider adding a mild, non-ionic detergent (e.g., Tween-20) to the reaction buffer. | |
| Unexpected Removal of Fmoc Group | High pH of Reaction Buffer: The pH of the labeling reaction is too high, leading to premature deprotection of the Fmoc group. | Perform the labeling reaction at a lower pH (e.g., 7.2-7.5) to minimize Fmoc cleavage. Monitor the reaction closely and consider shorter incubation times. |
Quantitative Data Summary
The efficiency of the NHS ester labeling reaction is a balance between the rate of aminolysis (the desired reaction) and the rate of hydrolysis (the competing side reaction). The stability of the Fmoc group is also pH-dependent.
Table 1: Effect of pH on NHS Ester Reactions and Fmoc Group Stability
| pH | NHS Ester Reactivity with Primary Amines | NHS Ester Hydrolysis Rate | Fmoc Group Stability | Recommendation |
| < 7.0 | Low (amines are protonated) | Slow | High | Not recommended for labeling. |
| 7.2 - 8.0 | Moderate to High | Moderate | Generally stable | Good for initial trials, especially if Fmoc preservation is critical. |
| 8.0 - 8.5 | High | Increases significantly | Potential for slow cleavage | Optimal for high labeling efficiency, but monitor for Fmoc deprotection. |
| > 8.5 | High | Very Rapid | Significant cleavage | Not recommended due to rapid hydrolysis of the NHS ester and Fmoc deprotection. |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the Labeling Reagent Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Fmoc Deprotection (Optional)
Materials:
-
Fmoc-labeled protein conjugate
-
Deprotection Solution: 20% piperidine in DMF
-
Purification supplies (as in Protocol 1)
Procedure:
-
Perform Deprotection:
-
Add the Deprotection Solution to the purified Fmoc-labeled conjugate. The exact volume will depend on the scale of your reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Deprotected Conjugate:
-
Remove the piperidine and other byproducts by gel filtration or dialysis.
-
Visualizations
Chemical Reaction Workflow
References
- 1. manuals.plus [manuals.plus]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Incomplete Fmoc deprotection of pentanoic acid linker
Technical Support Center: Fmoc Deprotection
This guide provides troubleshooting strategies and detailed protocols for researchers encountering incomplete Fmoc deprotection, with a focus on issues related to linkers such as pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection in chemical synthesis?
A1: Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is a critical step in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group is a base-labile protecting group for the primary amine of an amino acid. Its removal is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The process involves a base abstracting an acidic proton on the fluorene (B118485) ring, followed by a β-elimination reaction to release the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[4] This DBF molecule is subsequently trapped by the amine base to form a stable adduct.[3][4]
Q2: Why is complete Fmoc deprotection so critical for the success of my synthesis?
A2: Complete Fmoc deprotection is essential for synthesizing the correct full-length peptide. If the Fmoc group is not completely removed from the N-terminal amine, that specific peptide chain cannot react with the next incoming amino acid.[5] This failure to couple results in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification.[1] This leads to a significant reduction in the overall yield and purity of the final product.[1][5]
Q3: What are the common signs that indicate an incomplete Fmoc deprotection reaction?
A3: Several observations during and after synthesis can point to incomplete deprotection. A "negative" or failed Kaiser test (where the resin beads remain yellow instead of turning blue) after the deprotection step suggests the N-terminal amine is still blocked.[1][6] During the synthesis, monitoring the UV absorbance of the deprotection solution can reveal issues; a lower-than-expected absorbance of the dibenzofulvene-piperidine adduct suggests the Fmoc group was not fully removed.[7][8] Finally, analysis of the crude peptide by HPLC and mass spectrometry after cleavage from the resin will reveal the presence of significant deletion sequences, a classic symptom of incomplete deprotection.[1][7]
Troubleshooting Guide for Incomplete Deprotection
Q4: I am observing incomplete Fmoc deprotection of a pentanoic acid linker attached to my resin. What are the most likely causes?
A4: While a pentanoic acid linker itself is flexible and not sterically hindered, incomplete deprotection is often related to the overall state of the peptide-resin matrix. The primary causes include:
-
Poor Resin Swelling and Solvation: The solid support must be fully swelled to allow reagents to penetrate the matrix and access all reaction sites.[1][7] Inadequate swelling in the solvent (e.g., DMF) is a common cause of failed reactions.[8]
-
Peptide Aggregation: As the peptide chain attached to the linker elongates, it can fold into secondary structures (like β-sheets) or aggregate via intermolecular hydrogen bonds.[7][8] This aggregation can physically block the piperidine from reaching the N-terminal Fmoc group.[1][6]
-
Degraded or Suboptimal Reagents: The piperidine solution can degrade over time, reducing its efficacy.[1] Likewise, using DMF that is not amine-free can interfere with the reaction chemistry.[9][10]
-
Insufficient Reaction Time or Reagent Concentration: Standard protocols, such as a 20% piperidine solution applied for 5-10 minutes, may not be sufficient for all sequences, especially those prone to aggregation.[7][8]
-
High Resin Loading: If the initial loading of the linker or first amino acid onto the resin is too high, the growing peptide chains can be too close together, leading to steric hindrance that impedes reagent access.[1]
Q5: How can I definitively confirm that my deprotection step is failing?
A5: You can use a combination of qualitative and quantitative tests to diagnose the problem:
-
Kaiser (Ninhydrin) Test: This is a rapid, qualitative colorimetric test performed on a few resin beads after deprotection and washing.[1] A positive result (dark blue beads and solution) confirms the presence of a free primary amine, indicating successful deprotection.[11][12] A negative result (yellow or no color change) indicates the Fmoc group is still present.[1][6] (Note: This test gives a reddish-brown color for N-terminal proline).[1]
-
UV-Vis Spectrophotometry: This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[13][14] By collecting the filtrate from the deprotection step and measuring its absorbance, you can calculate the amount of Fmoc group removed.[15] A consistently low reading across synthesis cycles points to a systemic deprotection problem.
-
Test Cleavage and Analysis: A small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by RP-HPLC and Mass Spectrometry.[7] The presence of target peptides missing one or more amino acids (deletion sequences) is a direct confirmation of incomplete deprotection during the synthesis.
Q6: My deprotection is incomplete. What modifications can I make to my protocol to solve this?
A6: If you have confirmed incomplete deprotection, consider the following protocol modifications:
-
Extend Deprotection Time: Increase the duration of the second piperidine treatment. Instead of 5-10 minutes, try extending it to 15-20 minutes to allow more time for the reagent to penetrate aggregated regions.[7][8]
-
Change the Solvent: If peptide aggregation is suspected, switching the deprotection solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can be effective.[7] NMP has stronger solvating properties and can help disrupt secondary structures.[2][3]
-
Incorporate a Stronger Base: For particularly "difficult" sequences, adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the rate of deprotection.[4] A common cocktail is 2% DBU and 2-5% piperidine in DMF or NMP.[7][16] Caution: DBU is a very strong base and may promote side reactions like aspartimide formation if Asp residues are present.[4][7]
-
Ensure Reagent Quality: Always use fresh, high-quality reagents. Prepare the piperidine/DMF solution fresh daily from purified, amine-free DMF.[1][9]
Data Summary
The following table summarizes various deprotection protocols and their recommended applications.
| Protocol Name | Reagent Composition | Typical Treatment Time | Recommended Use | Cautions |
| Standard Protocol | 20% (v/v) Piperidine in DMF | 1x 2 min, then 1x 5-10 min | Routine synthesis of most peptides.[7] | May be insufficient for aggregated or sterically hindered sequences. |
| Extended Time Protocol | 20% (v/v) Piperidine in DMF | 1x 5 min, then 1x 15-20 min | For sequences known to be "difficult" or when aggregation is suspected.[8] | Longer exposure to base can slightly increase risk of side reactions. |
| Alternative Solvent | 20% (v/v) Piperidine in NMP | 1x 2 min, then 1x 5-10 min | To improve solvation and disrupt peptide aggregation.[7] | NMP is more viscous and requires thorough washing. |
| Strong Base Protocol | 2% DBU + 2-5% Piperidine in DMF/NMP | 2x 5-10 min | For severely hindered or aggregated sequences where standard methods fail.[7][16] | High risk of aspartimide formation with Asp-containing peptides.[4][7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection and Quantitative Monitoring by UV-Vis
This protocol describes a standard deprotection cycle with integrated quantitative monitoring.
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes before starting.[7]
-
Initial Deprotection: Drain the solvent from the reaction vessel. Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully covered. Agitate for 2 minutes and drain the solution.[7] This initial wash removes the majority of the dibenzofulvene-piperidine adduct.
-
Second Deprotection: Add a fresh, accurately measured volume (e.g., 5.0 mL) of 20% piperidine in DMF. Agitate for 10 minutes.[14]
-
Collection for UV-Vis: Drain the solution from the second deprotection step and collect it quantitatively in a volumetric flask (e.g., 25 mL).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the adduct before the next coupling step.[7][14]
-
Sample Preparation: Dilute the collected filtrate to the mark in the volumetric flask with fresh DMF. Further dilute an aliquot of this solution if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[15]
-
Measurement: Measure the absorbance of the diluted solution at ~301 nm against a blank of 20% piperidine in DMF.[13][14]
-
Calculation: Calculate the resin loading or extent of deprotection using the Beer-Lambert law (A = εcl), where 'A' is the measured absorbance, 'ε' is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length (typically 1 cm).[17] Remember to account for all dilution factors.
Protocol 2: Qualitative Assessment of Deprotection using the Kaiser Test
This test provides a rapid yes/no answer for the presence of free primary amines.[1]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Collection: After the deprotection and subsequent DMF washing steps, remove a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[12]
-
Reaction: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[11][18]
-
Observation:
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine base.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. kilobio.com [kilobio.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Peptide Synthesis [en.bio-protocol.org]
Fmoc-NH-pentanoic acid-NHS-SO3Na stability and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of Fmoc-NH-pentanoic acid-NHS-SO3Na, a bifunctional linker commonly used in bioconjugation and proteomics.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2][3] For shorter periods, some suppliers suggest storage at 4°C is acceptable.[4] It is crucial to protect the compound from moisture to prevent hydrolysis of the NHS-ester group. The product is typically shipped at ambient temperature, but upon receipt, it should be stored under the recommended refrigerated or frozen conditions.[3][4]
Q2: What is the shelf life of this compound?
A2: When stored properly at -20°C in a desiccated environment, the solid compound is stable for at least one year.[4][5] Stability is significantly reduced when the compound is in solution.
Q3: How stable is the Sulfo-NHS ester group in aqueous solutions?
A3: The Sulfo-NHS ester group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is pH-dependent. While more stable than their non-sulfonated counterparts, Sulfo-NHS esters will still hydrolyze.[4][6] The half-life of NHS esters decreases significantly as the pH increases. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which drops to 10 minutes at pH 8.6.[6][7] The Sulfo-NHS ester is generally more stable in aqueous solutions than the NHS ester.[4] For optimal stability of the activated ester in solution, it is recommended to work at a slightly acidic to neutral pH (pH 4.5-7.2) and to use the solution promptly after preparation.[6]
Q4: How stable is the Fmoc protecting group?
A4: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is known for its stability under acidic conditions and its lability to bases.[][9][10] It is generally stable to hydrolysis under neutral or acidic conditions.[10] The Fmoc group is typically removed using a mild base such as a solution of piperidine (B6355638) in an organic solvent like DMF.[10][11]
Q5: Can I dissolve this compound in organic solvents?
A5: Yes, the presence of the Sulfo-NHS group enhances the water solubility of the molecule.[3][] However, for enhanced stability of the NHS-ester in a stock solution, it is recommended to dissolve the compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[13] This minimizes hydrolysis of the reactive ester.
Stability Data
The stability of the active Sulfo-NHS ester is highly dependent on the pH of the solution. The following table provides an overview of the hydrolysis rate of NHS esters, which can be used as a conservative estimate for the Sulfo-NHS ester.
| pH | Half-life of NHS Ester | Recommended Action |
| 7.0 | 4-5 hours | Use freshly prepared solutions for optimal reactivity. |
| 8.0 | 1 hour | Work quickly and at low temperatures to minimize hydrolysis. |
| 8.6 | 10 minutes | Avoid this pH for conjugation unless immediate reaction is possible. |
Data extrapolated from the stability of N-hydroxysuccinimide esters.[6][7]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to determine the rate of hydrolysis of the Sulfo-NHS ester of this compound in a given buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration suitable for UV-Vis analysis (e.g., 1 mM).
-
Monitor Hydrolysis: Immediately after preparing the working solution, begin monitoring the absorbance at 260 nm at regular time intervals (e.g., every 15 minutes) for several hours. The release of the N-hydroxysulfosuccinimide byproduct of hydrolysis results in an increase in absorbance at this wavelength.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of hydrolysis. From this data, the half-life of the Sulfo-NHS ester in the specific buffer can be calculated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Hydrolysis of the Sulfo-NHS ester. | Prepare the reagent solution immediately before use. Work at a neutral or slightly acidic pH (6.0-7.5) to minimize hydrolysis. Ensure the use of an amine-free buffer (e.g., PBS, HEPES). |
| Inactive reagent due to improper storage. | Store the solid reagent at -20°C in a desiccated container. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Precipitation of the reagent in the reaction mixture | Low solubility in the chosen buffer. | While the Sulfo-NHS group enhances water solubility, high concentrations may still precipitate. Prepare a more dilute solution or dissolve first in a small amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction buffer. |
| Unintended removal of the Fmoc group | The reaction buffer is too basic. | Ensure the pH of the reaction buffer is below 8.5. The Fmoc group is labile to basic conditions. |
| Inconsistent results between experiments | Variability in reagent preparation and handling. | Standardize the protocol for preparing and handling the reagent. Always use anhydrous solvents for stock solutions and prepare aqueous solutions fresh for each experiment. |
Workflow for Troubleshooting Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. Fmoc-NH-pentoic acid-NHS-SO3Na - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Fmoc-NH-pentoic acid-NHS-SO3Na, 2706304-99-4 | BroadPharm [broadpharm.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. 化合物 this compound|T17975|TargetMol - ChemicalBook [m.chemicalbook.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 13. covachem.com [covachem.com]
Preventing aggregation during protein labeling with Fmoc-NH-pentanoic acid-NHS-SO3Na
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation during labeling with Fmoc-NH-pentanoic acid-NHS-SO3Na. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation and maintain the integrity of your protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a chemical linker used for protein modification. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) on a protein to form a stable amide bond. The "SO3Na" (sulfonate) group significantly increases the water solubility of the reagent.[1] This is advantageous as it can reduce aggregation that is sometimes caused by the introduction of hydrophobic labels. The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for the amine, which can be removed under basic conditions to allow for further conjugation at that site.
Q2: What are the primary causes of protein aggregation when using NHS ester labeling reagents?
A2: Protein aggregation during labeling can arise from several factors:
-
Over-labeling: The addition of too many linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[2]
-
Hydrophobicity of the Label: While this compound is designed to be water-soluble, the molecule it is conjugating to the protein might be hydrophobic, increasing the overall hydrophobicity of the protein and promoting self-association.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions that can lead to aggregation.[3]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing additives in the reaction buffer can compromise protein stability.[3]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and subsequent aggregation.
Q3: How can I visually inspect my sample for signs of aggregation?
A3: Protein aggregation can sometimes be detected visually. Look for the following signs:
-
Turbidity or Cloudiness: The solution may appear hazy or milky.
-
Visible Precipitate: You may see solid particles settled at the bottom or floating in the solution.
-
Increased Light Scattering: When shining a light through the sample, aggregated solutions will scatter more light than a solution with soluble protein.
For a more quantitative assessment, techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can be employed.
Troubleshooting Guide: Preventing Aggregation
If you are experiencing protein aggregation during or after labeling with this compound, consult the following troubleshooting table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation upon adding the labeling reagent. | The reagent, although water-soluble, may have limited solubility at high concentrations or in a particular buffer. | Dissolve the this compound in the reaction buffer immediately before use. Add the reagent solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[2] |
| Protein precipitates during the incubation step. | The labeling reaction is altering the protein's properties, leading to insolubility. This could be due to over-labeling or suboptimal buffer conditions. | Optimize the molar ratio of the NHS ester to the protein; start with a lower ratio (e.g., 5:1) and titrate upwards.[2] Ensure the reaction buffer pH is within the optimal range for both the reaction and your protein's stability (typically pH 7.2-8.5).[4] Consider adding stabilizing excipients to the buffer (see Table 1). |
| Aggregation is observed after purification. | The purification process (e.g., dialysis, chromatography) may be causing stress to the labeled protein, or the storage buffer may not be optimal. | Handle the protein gently during purification. Ensure the storage buffer is appropriate for the labeled protein, which may have different stability requirements than the unlabeled protein. Consider adding cryoprotectants like glycerol (B35011) if freezing the sample. |
| Low labeling efficiency is observed alongside aggregation. | The NHS ester may be hydrolyzing before it can react with the protein, or the protein may be aggregating before significant labeling occurs. | Ensure the reaction buffer is at the optimal pH (around 8.3-8.5 for efficient labeling) but not so high that it causes protein instability.[5] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both hydrolysis and aggregation.[2] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to consider when designing your protein labeling experiment to minimize aggregation.
Table 1: Recommended Concentrations of Stabilizing Additives
| Additive | Typical Concentration Range | Mechanism of Action |
| Glycerol | 5% - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Arginine | 50 mM - 100 mM | Suppresses protein-protein interactions and can help solubilize proteins. |
| Sucrose/Trehalose | 5% - 10% (w/v) | Stabilize protein structure through preferential exclusion.[] |
| Polysorbate 20 (Tween-20) | 0.01% - 0.1% (v/v) | Non-ionic detergent that can prevent surface-induced aggregation.[7] |
| Sodium Chloride (NaCl) | 50 mM - 150 mM | Can help to screen electrostatic interactions that may lead to aggregation. Note: The optimal salt concentration is protein-dependent. |
Table 2: Key Experimental Parameters for NHS Ester Labeling
| Parameter | Recommended Range | Considerations |
| pH | 7.2 - 8.5 | The reaction rate is faster at higher pH, but NHS ester hydrolysis and potential protein instability also increase. A pH of 8.3-8.5 is often optimal.[5][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can reduce the rate of aggregation and NHS ester hydrolysis but will require longer reaction times.[2] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation. If aggregation occurs, try reducing the concentration.[3] |
| Molar Excess of NHS Ester | 5:1 to 20:1 (Reagent:Protein) | Start with a lower molar excess to avoid over-labeling. The optimal ratio is protein-dependent and should be determined empirically.[2] |
| Reaction Time | 1 - 4 hours at Room Temperature; 4 - 12 hours at 4°C | Longer incubation times may be needed at lower temperatures or pH. |
Experimental Protocols
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or another suitable buffer.[9]
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Prepare the Labeling Reagent:
-
Immediately before use, dissolve the this compound in the Reaction Buffer to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to protein labeling and aggregation.
Caption: Covalent bond formation between the NHS ester and a primary amine on the protein.
Caption: A decision tree for systematically troubleshooting protein aggregation issues.
Caption: A step-by-step workflow for a typical protein labeling experiment.
References
- 1. Fmoc-NH-pentoic acid-NHS-SO3Na, 2706304-99-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. interchim.fr [interchim.fr]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of Peptides Conjugated with Fmoc-NH-pentanoic acid-NHS-SO3Na
Welcome to the technical support center for the purification of peptides conjugated with Fmoc-NH-pentanoic acid-NHS-SO3Na. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of these highly polar molecules.
The this compound linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a peptide to a ligand for an E3 ubiquitin ligase.[1][2][3] The presence of the sodium sulfonate (-SO3Na) group introduces a permanent negative charge and high polarity to the resulting conjugate, which presents unique challenges for purification compared to standard peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonated peptide eluting in the void volume during standard Reversed-Phase HPLC (RP-HPLC)?
A1: Standard C18 columns separate molecules based on hydrophobicity.[4] The highly polar sulfonate group in your peptide conjugate significantly reduces its interaction with the non-polar stationary phase. This lack of retention causes the peptide to travel with the mobile phase front and elute in the void volume. This is a common issue with very hydrophilic peptides.[5]
Q2: What are the primary impurities I should expect in my crude conjugated peptide sample?
A2: After conjugation, your crude sample may contain the following impurities:
-
Unreacted Peptide: The original peptide that did not react with the linker.
-
Excess Linker/Hydrolyzed Linker: Free this compound or its hydrolyzed form.
-
Incompletely Deprotected Peptides: Peptides still containing side-chain protecting groups from synthesis.
-
Truncated or Deletion Peptide Sequences: Impurities from the initial solid-phase peptide synthesis (SPPS).
-
Side-Reaction Products: Modifications to the peptide or linker that may have occurred during conjugation or cleavage.
Q3: Can I use standard RP-HPLC conditions (e.g., 0.1% TFA in water/acetonitrile) for my sulfonated peptide?
A3: While it can be attempted, standard RP-HPLC with trifluoroacetic acid (TFA) is often ineffective for highly polar, anionic peptides. The strong negative charge of the sulfonate group can lead to poor retention and peak shape.[6] However, modifications to the standard protocol, such as using ion-pairing chromatography, can make RP-HPLC a viable option.
Q4: What is Ion-Pair Reversed-Phase Chromatography, and how can it help?
A4: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) involves adding a reagent to the mobile phase that has a charge opposite to the analyte.[7] For your negatively charged sulfonated peptide, a mobile phase containing a positively charged ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) can be used. This reagent forms a neutral, more hydrophobic complex with your peptide, increasing its retention on a C18 column.[7][8]
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my peptide?
A5: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9] It is specifically designed for the separation of highly polar molecules that are not well-retained by RP-HPLC.[9][10] Given the high polarity of your sulfonated peptide, HILIC is an excellent alternative purification method to consider.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your sulfonated peptide conjugate.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Retention in RP-HPLC | The peptide conjugate is too polar for the C18 stationary phase. | 1. Switch to HILIC: This is often the most effective solution for highly polar analytes. 2. Use Ion-Pair RP-HPLC: Introduce a cationic ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) into the mobile phase to increase retention.[11] 3. Use a Different Stationary Phase: Consider a column with a more polar embedded group or a phenyl-hexyl phase which may offer different selectivity.[12] |
| Poor Peak Shape (Tailing) in RP-HPLC | Secondary interactions between the negatively charged sulfonate group and residual positive sites (silanols) on the silica-based column. | 1. Adjust Mobile Phase pH: Increase the pH of the mobile phase (if your peptide and column are stable) to deprotonate the silanol (B1196071) groups and reduce ionic interactions. 2. Increase Ion-Pairing Reagent Concentration: A higher concentration of the ion-pairing reagent can better mask the silanol interactions.[13] 3. Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer accessible silanol groups, leading to improved peak shape for acidic compounds.[12] |
| Low Solubility of the Crude Peptide | The crude peptide may have poor solubility in the initial mobile phase or injection solvent, especially if it contains a high concentration of organic solvent. | 1. Dissolve in Aqueous Buffer: Dissolve the crude peptide in the initial aqueous mobile phase (e.g., water with 0.1% formic acid or ammonium acetate). 2. Use a Small Amount of DMSO or DMF: If necessary, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute with the aqueous mobile phase. Be aware that a high concentration of organic solvent in the injection volume can lead to poor peak shape and reduced retention.[5] |
| Difficulty Separating Unreacted Peptide from Conjugate | The unreacted peptide and the sulfonated conjugate may have very different hydrophobicities, but impurities from the peptide synthesis may co-elute with the conjugate. | 1. Optimize the Gradient: Use a shallower gradient to improve the resolution between closely eluting peaks.[14] 2. Two-Step Purification: Consider a preliminary cleanup step. For example, an initial RP-HPLC run to separate the highly polar conjugate from more hydrophobic impurities, followed by a HILIC purification of the collected fractions. |
| Hydrolysis of the NHS-Ester on the Linker | If you are purifying the linker itself before conjugation, the N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous conditions. | 1. Work Quickly and in Anhydrous Conditions: When handling the NHS-ester functionalized linker, use anhydrous solvents and minimize exposure to moisture.[15] 2. Purify at Low Temperature: If purification of the linker is necessary, perform it at a low temperature to reduce the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Peptide Conjugation with this compound
This protocol describes the conjugation of the linker to a peptide with a free primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).
-
Peptide Preparation:
-
Synthesize the peptide using standard Fmoc-SPPS.
-
After synthesis, deprotect the N-terminal Fmoc group. If conjugation is desired on a lysine side chain, ensure its protecting group (e.g., Dde) is selectively removed while other protecting groups remain.
-
The peptide can be conjugated while still on the solid support resin or after cleavage and purification. On-resin conjugation can simplify purification by allowing excess reagents to be washed away.[16]
-
-
Reagent Preparation:
-
Peptide Solution: If off-resin, dissolve the purified peptide in a suitable buffer. A common choice is a sodium bicarbonate or sodium borate (B1201080) buffer at pH 8.3-8.5.[17]
-
Linker Solution: Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[18]
-
-
Conjugation Reaction:
-
Add the linker solution to the peptide solution. A molar excess of the linker (e.g., 5-10 equivalents) is typically used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
-
Monitor the reaction progress using analytical HPLC-MS to observe the consumption of the starting peptide and the formation of the conjugated product.
-
-
Quenching and Work-up:
-
(Optional) Quench any unreacted NHS-ester by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.
-
If the reaction was performed on-resin, wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess linker and by-products. Then, cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., TFA with scavengers).
-
If the reaction was in solution, proceed directly to purification.
-
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is highly recommended for the purification of the highly polar sulfonated peptide conjugate.[9]
-
Sample Preparation:
-
After cleavage and precipitation, dissolve the crude peptide conjugate in the initial HILIC mobile phase. This is critical for good peak shape. The initial mobile phase will have a high organic content (e.g., 90-95% acetonitrile). If solubility is an issue, dissolve the sample in a minimal amount of water or aqueous buffer before diluting with acetonitrile (B52724).
-
-
HILIC Conditions:
-
Column: A HILIC column with an amide or diol stationary phase (e.g., TSKgel Amide-80).[10]
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HILIC or RP-HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method can be used as an alternative to HILIC.
-
Sample Preparation:
-
Dissolve the crude peptide conjugate in the initial mobile phase (e.g., 5% acetonitrile in water with the ion-pairing reagent).
-
-
IP-RP-HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: Water with 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) or another suitable cationic ion-pairing reagent, adjusted to a suitable pH (e.g., pH 7.0).
-
Mobile Phase B: Acetonitrile with 10 mM TBAHS.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection and Post-Purification Processing:
-
Collect and analyze fractions as described for HILIC.
-
Note: Ion-pairing reagents are non-volatile and must be removed from the final product. This can be achieved by a subsequent desalting step using a C18 solid-phase extraction (SPE) cartridge, where the ion-pairing reagent is washed away with a low concentration of organic solvent before the peptide is eluted with a higher concentration.
-
Visualizations
Experimental Workflow for Conjugation and Purification
Caption: Workflow for peptide conjugation and purification.
Troubleshooting Logic for Poor HPLC Retention
Caption: Troubleshooting poor retention in RP-HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. 化合物 this compound|T17975|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. biotage.com [biotage.com]
- 6. waters.com [waters.com]
- 7. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 18. biotium.com [biotium.com]
How to improve the efficiency of amine labeling with sulfonated NHS esters
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their amine labeling experiments using sulfonated N-hydroxysuccinimide (Sulfo-NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine labeling with Sulfo-NHS esters, and why is it so critical?
A1: The optimal pH range for reacting Sulfo-NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is strongly pH-dependent for two main reasons.[3][4] Below pH 7, the primary amines on the protein (N-terminus and lysine (B10760008) side chains) are increasingly protonated (-NH3+), making them non-nucleophilic and unavailable to react with the ester.[3][5] Above pH 8.5, the rate of hydrolysis of the Sulfo-NHS ester increases significantly.[1][6] This competing hydrolysis reaction consumes the ester, reducing the amount available to label the target protein and lowering the overall efficiency.[1][3]
Q2: Which buffers should I use for the labeling reaction? Which should I avoid?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the Sulfo-NHS ester.[1][2][5]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES buffers are all excellent choices for this reaction.[1][2][7][]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine (B1666218), are incompatible and will significantly reduce labeling efficiency.[2][5][] However, these buffers are useful for quenching the reaction once it is complete.[1][5]
Q3: What is the difference between NHS esters and Sulfo-NHS esters?
A3: The primary difference lies in their solubility. Sulfo-NHS esters contain a sulfonate group (–SO3) on the N-hydroxysuccinimide ring, which makes them water-soluble.[1][5][] Standard NHS esters are not water-soluble and must first be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[1][5] The added sulfonate group on Sulfo-NHS esters also makes them membrane-impermeable, which is a key advantage for specifically labeling cell surface proteins.[1][][9] The reaction chemistry with primary amines is identical for both types.[1]
Q4: My Sulfo-NHS ester reagent is old. How can I check if it is still active?
A4: NHS esters are sensitive to moisture and can hydrolyze over time, losing their reactivity.[2][10][11] You can perform a simple qualitative test to check the activity. The hydrolysis of the ester releases N-hydroxysulfosuccinimide, which absorbs light between 260-280 nm.[1][11] By comparing the absorbance of a solution of the reagent before and after intentional hydrolysis with a strong base, you can determine if the reagent is still active.[11] If the absorbance increases significantly after adding the base, the reagent is still active.[11]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
Low or no labeling is one of the most common issues encountered. Several factors could be the cause.
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify that the buffer pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[2] |
| Amine-Containing Buffers | Ensure that no buffers used (including the protein storage buffer) contain primary amines like Tris or glycine. If they do, perform a buffer exchange into a recommended buffer (e.g., PBS) via dialysis or a desalting column before starting the labeling reaction.[2] |
| Hydrolyzed Reagent | Sulfo-NHS esters are moisture-sensitive.[2] Always use a fresh solution of the Sulfo-NHS ester, prepared immediately before use.[7][12] Store the solid reagent desiccated at -20°C.[2] |
| Low Reactant Concentration | The competing hydrolysis reaction is more pronounced at low protein concentrations.[1] If possible, concentrate your protein solution to at least 1-2 mg/mL.[2] You can also try increasing the molar excess of the Sulfo-NHS ester.[2] |
| Inaccessible Amines | The primary amines on the protein surface may be sterically hindered or buried within the protein's 3D structure.[2] This is an inherent property of the protein and may be difficult to overcome without denaturation. |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Label | Attaching a very hydrophobic label can decrease the overall solubility of the protein, leading to aggregation and precipitation.[2] Consider using a more hydrophilic version of the label if available. |
| High Degree of Labeling | Excessive labeling can alter the protein's surface charge and lead to precipitation. Reduce the molar excess of the Sulfo-NHS ester in the reaction to decrease the number of labels attached per protein molecule. |
| Solvent Carryover (for standard NHS esters) | If using standard NHS esters, the organic solvent (DMSO/DMF) used to dissolve them can cause protein precipitation. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).[1] |
Quantitative Data Summary
Optimizing reaction parameters is key to achieving efficient and consistent labeling.
Table 1: Effect of pH and Temperature on NHS Ester Stability
The stability of the ester is critical as hydrolysis is the main competing reaction. The half-life indicates the time it takes for 50% of the ester to be hydrolyzed.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1] |
| 8.0 | 4°C | ~1 hour[6][13] |
| 8.6 | 4°C | 10 minutes[1][6] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis.[1][2] |
| Protein Concentration | > 1 mg/mL | Higher concentration favors the bimolecular labeling reaction over the unimolecular hydrolysis reaction.[14] |
| Molar Excess of Ester | 5:1 to 20:1 (Ester:Protein) | A starting point for optimization. Lower ratios reduce the risk of precipitation and loss of function; higher ratios can increase labeling degree.[15] For antibodies, a 20:1 ratio is often a good starting point.[14] |
| Reaction Time | 30 minutes to 2 hours | Typically sufficient at room temperature.[1][12] Longer times may be needed at 4°C. |
| Temperature | 4°C to Room Temp (20-25°C) | Room temperature reactions are faster.[12] Reactions at 4°C can minimize hydrolysis and are recommended for sensitive proteins, but require longer incubation times.[1][2] |
Visual Guides and Workflows
Reaction Mechanism
Caption: Reaction of a Sulfo-NHS ester with a primary amine to form a stable amide bond.
Experimental Workflow
Caption: A general experimental workflow for protein labeling with Sulfo-NHS esters.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low labeling efficiency.
Detailed Experimental Protocol: General Protein Labeling
This protocol provides a general guideline. The molar ratio of ester to protein and incubation conditions may need to be optimized for your specific application.
Materials
-
Protein of interest (>1 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Sulfo-NHS ester labeling reagent.
-
Anhydrous DMSO or DMF (only if using a standard NHS ester).
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.[5]
-
Desalting column or dialysis cassette for purification.
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If the storage buffer contains amines (like Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.[16]
-
-
Prepare the Sulfo-NHS Ester Solution:
-
Crucially, this step must be done immediately before starting the reaction. Sulfo-NHS esters hydrolyze quickly in aqueous solutions.[7][12]
-
Calculate the required amount of ester. A 10- to 20-fold molar excess of ester over protein is a common starting point.[7]
-
Dissolve the Sulfo-NHS ester in cold distilled water or Reaction Buffer.[12] Vortex gently to ensure it is fully dissolved.[12]
-
-
Perform the Labeling Reaction:
-
Stop the Reaction (Quenching):
-
Purify the Labeled Protein:
-
Characterize and Store the Conjugate:
-
Determine the concentration of the labeled protein and the degree of labeling using appropriate spectrophotometric methods.
-
Store the purified conjugate under appropriate conditions, typically at 4°C for short-term or aliquoted and frozen at -20°C or -80°C for long-term storage.[15]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. covachem.com [covachem.com]
- 6. interchim.fr [interchim.fr]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. brefeldin-a.com [brefeldin-a.com]
- 10. bidmc.org [bidmc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mesoscale.com [mesoscale.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. mesoscale.com [mesoscale.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Characterization of Fmoc-NH-pentanoic acid-NHS-SO3Na conjugates by mass spectrometry
Welcome to the technical support center for the mass spectrometry characterization of Fmoc-NH-pentanoic acid-NHS-SO3Na conjugates. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the this compound conjugate?
A1: The expected monoisotopic mass of the intact conjugate is crucial for accurate data interpretation. The structure consists of Fmoc-5-aminopentanoic acid activated with a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. The exact mass can be calculated based on its chemical formula. Any deviation from the expected mass in your results may indicate adduct formation, fragmentation, or modification of the molecule. Please refer to the data tables below for theoretical m/z values of common ions.
Q2: I am not seeing the expected molecular ion peak in my mass spectrum. What are the possible causes?
A2: Several factors could lead to the absence of the expected molecular ion:
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. Common losses include the Fmoc group (222.07 Da) or the sulfo-NHS group (215.96 Da).
-
Hydrolysis: The sulfo-NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions with a non-optimal pH.[1][][3] This hydrolysis results in the formation of the corresponding carboxylic acid, which will have a different mass.
-
Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions. Try adjusting the ESI source parameters or switching between positive and negative ion modes.
-
Adduct Formation: The desired ion may be present as various adducts (e.g., [M+Na]+, [M+K]+), splitting the signal and reducing the intensity of the primary protonated molecule ([M+H]+).[4][5][6] Given the presence of a sodium sulfonate group, complex adduct formation is likely.
Q3: My spectrum shows many unexpected peaks. How can I identify them?
A3: Unexpected peaks often correspond to common adducts, contaminants, or fragmentation products:
-
Adducts: In positive ion mode, look for peaks corresponding to [M+Na]+, [M+K]+, or even [M+2Na-H]+. In negative ion mode, you might observe [M-H]-. Refer to the adduct table below to identify these species based on their mass difference from your expected ion.[4][6][7]
-
Fmoc Deprotection: The Fmoc protecting group is labile under basic conditions.[8][9] If your sample was exposed to a basic pH, you might see a signal corresponding to the deprotected molecule.
-
Contaminants: Common contaminants from glassware (sodium, potassium), solvents, or plasticware can appear in your spectrum.[6]
-
Fragmentation Products: Refer to the fragmentation pathway diagram and table to identify peaks resulting from the breakdown of the parent molecule.
Q4: What are the best practices for sample preparation to avoid hydrolysis of the NHS ester?
A4: To minimize hydrolysis, follow these guidelines:
-
Use Anhydrous Solvents: Prepare stock solutions in anhydrous, amine-free organic solvents like DMSO or DMF.[10]
-
Control pH: The optimal pH for NHS ester reactions with amines is between 7.2 and 8.5.[][3] Hydrolysis is accelerated at higher pH values.[10]
-
Work Quickly: Prepare aqueous dilutions of the conjugate immediately before analysis. Do not let samples sit in aqueous buffers for extended periods.[10]
-
Temperature: Perform reactions and sample handling at room temperature or on ice to slow the rate of hydrolysis.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your mass spectrometry experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Peak for Target Molecule | 1. Poor ionization efficiency. 2. Sample concentration is too low. 3. Significant in-source fragmentation. 4. Rapid degradation (hydrolysis) of the sample. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Switch between positive and negative ion modes. 2. Prepare a more concentrated sample for injection. 3. Lower the fragmentor/nozzle-skimmer voltage to reduce in-source CID. 4. Prepare fresh sample immediately before analysis and keep it cool. Ensure solvents are anhydrous and amine-free. |
| Observed Mass is Higher Than Expected | 1. Formation of adducts with cations (Na+, K+).[4][6] 2. Dimerization of the molecule. | 1. Check the mass difference against the common adducts table. The presence of sodium is expected due to the SO3Na group. 2. Dilute the sample to discourage non-covalent interactions. |
| Observed Mass is Lower Than Expected | 1. In-source fragmentation (loss of Fmoc or sulfo-NHS group).[11][12] 2. Accidental deprotection of the Fmoc group during sample handling.[8] 3. Hydrolysis of the sulfo-NHS ester to the carboxylic acid. | 1. Reduce in-source fragmentation energy. Analyze the MS/MS spectrum to confirm fragmentation patterns. 2. Review the sample preparation workflow to ensure no exposure to basic conditions (e.g., piperidine). 3. Check for a mass corresponding to the hydrolyzed product. Prepare a fresh sample to minimize hydrolysis. |
| Complex Spectrum with Multiple Peaks | 1. Presence of multiple adducts.[6] 2. Sample impurity or degradation. 3. Contamination from solvents or glassware. | 1. Identify common adducts using the provided table. 2. Verify the purity of the starting material using another analytical technique like HPLC. 3. Use high-purity solvents and plasticware instead of glass to minimize alkali metal contamination.[6] |
Quantitative Data Summary
Table 1: Theoretical m/z Values for this compound and Related Species
Chemical Formula of Intact Conjugate: C24H23N2O9SNa Monoisotopic Mass: 550.10 Da
| Ion Species | Chemical Formula | Theoretical m/z (Positive Mode) | Theoretical m/z (Negative Mode) | Notes |
| Intact Conjugate | ||||
| [M-Na+2H]+ | C24H25N2O9S+ | 529.12 | - | Protonated form |
| [M-Na+H+Na]+ ([M+H]+) | C24H24N2O9SNa+ | 551.11 | - | Protonated, sodiated adduct |
| [M-Na+2Na]+ ([M+Na]+) | C24H23N2O9SNa2+ | 573.09 | - | Double sodium adduct |
| [M-Na]- | C24H22N2O9S- | 527.11 | 527.11 | Deprotonated form |
| Hydrolyzed Product | ||||
| [M_hydrolyzed+H]+ | C20H22NO6SNa+ | 438.09 | - | After loss of NHS group |
| [M_hydrolyzed-Na+2H]+ | C20H23NO6S+ | 418.12 | - | Protonated hydrolyzed form |
| [M_hydrolyzed-Na]- | C20H21NO6S- | 416.11 | 416.11 | Deprotonated hydrolyzed form |
| Major Fragments | ||||
| [M - Fmoc group]+ | C9H13N2O5SNa+ | 307.03 | - | Loss of C15H11O2 |
| [Fmoc group]+ | C15H11O2+ | 223.07 | - | Fmoc carbocation |
Table 2: Common Adducts in ESI Mass Spectrometry[4][6][7]
| Adduct (Positive Ion Mode) | Mass Shift (Da) | Adduct (Negative Ion Mode) | Mass Shift (Da) |
| [M+H]+ | +1.0078 | [M-H]- | -1.0078 |
| [M+Na]+ | +22.9898 | [M+Cl]- | +34.9689 |
| [M+K]+ | +38.9637 | [M+HCOO]- | +44.9982 |
| [M+NH4]+ | +18.0344 | [M+CH3COO]- | +59.0139 |
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion ESI-MS
-
Prepare Stock Solution: Dissolve ~1 mg of the this compound conjugate in 1 mL of anhydrous DMSO or DMF to create a stock solution.
-
Dilution for Analysis: Immediately before analysis, dilute the stock solution to a final concentration of 1-10 µM in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative mode).
-
Vortex: Gently vortex the final solution to ensure homogeneity.
-
Analysis: Infuse the sample directly into the mass spectrometer.
Protocol 2: LC-MS Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dilute the stock solution (from Protocol 1) to 1-10 µM using Mobile Phase A.
-
LC Conditions:
-
Column: C18 reverse-phase column suitable for small molecules.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Scan Range: Set a wide scan range (e.g., m/z 150-1000) to capture the parent ion and potential fragments or adducts.
-
Data Analysis: Extract ion chromatograms for the theoretical m/z values listed in Table 1 to identify the retention time of the conjugate and related species.
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for the mass spectrometry analysis of the conjugate.
Predicted Fragmentation Pathway
Caption: Key fragmentation pathways for the protonated conjugate ion.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. support.waters.com [support.waters.com]
- 5. providiongroup.com [providiongroup.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. scribd.com [scribd.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas-Phase Intramolecular Protein Crosslinking via Ion/Ion Reactions: Ubiquitin and a Homobifunctional sulfo-NHS Ester - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Fmoc-NH-pentanoic acid-NHS-SO3Na Against Other Common Linker Chemistries
In the rapidly evolving field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. While the selection of ligands for the target protein and the E3 ligase is crucial, the linker connecting these two moieties plays a pivotal role in determining the overall efficacy, pharmacokinetic properties, and cellular activity of the PROTAC molecule.[1][2] This guide provides a comprehensive comparison of Fmoc-NH-pentanoic acid-NHS-SO3Na, an alkyl-based linker, with other commonly used PROTAC linkers, supported by experimental data and detailed methodologies to aid researchers in the rational design of novel protein degraders.
Introduction to this compound
This compound is a heterobifunctional linker building block characterized by a five-carbon alkyl chain. Key features include:
-
Fmoc-protected amine: This protecting group allows for controlled, sequential synthesis of the PROTAC molecule.
-
NHS ester: The N-hydroxysuccinimide ester provides a reactive handle for covalent attachment to a primary or secondary amine on one of the PROTAC ligands.
-
Sulfonate group (SO3Na): The presence of a sodium sulfonate group significantly increases the hydrophilicity of the linker, which can enhance the aqueous solubility of the final PROTAC molecule.[3][4]
This linker falls into the category of short-chain, flexible alkyl linkers with enhanced water solubility. Its properties make it a useful tool for researchers looking to modulate the physicochemical characteristics of their PROTACs.
Comparative Analysis of PROTAC Linkers
The choice of linker chemistry—ranging from simple alkyl chains to polyethylene (B3416737) glycol (PEG) chains and more rigid structures—profoundly impacts a PROTAC's performance. The following sections and tables summarize the key differences and provide experimental data for comparison.
Key Performance Parameters
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[2]
Data Presentation
The tables below summarize experimental data from various studies, comparing the performance of different linker types. While direct head-to-head data for PROTACs synthesized with this compound is not extensively available in the public domain, its performance can be inferred from studies on short-chain alkyl linkers.
Table 1: Impact of Linker Composition on Degradation Efficacy
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Short Alkyl Chain (e.g., C5) | General Kinases | Various | Variable | Variable | [5][] |
| Long Alkyl Chain (e.g., C9-C16) | ERα | MCF7 | ~26 (16 atoms) | >90 | [7] |
| Short PEG Chain (e.g., 2-4 units) | BRD4 | HeLa | ~1-5 | >95 | [2] |
| Long PEG Chain (e.g., >4 units) | BTK | Mino | 2.2 | 97 | [2] |
| Rigid (e.g., piperazine/piperidine) | SMARCA2 | Various | Improved potency | High | [8] |
Table 2: Physicochemical and Permeability Properties of Different Linker Types
| Linker Type | Key Physicochemical Properties | Typical Cell Permeability (Papp) | References |
| Short Alkyl Chain (e.g., C5) | Hydrophobic, flexible | Moderate to High | [][9] |
| Long Alkyl Chain (e.g., C9-C16) | Highly hydrophobic, flexible | Can be low due to high lipophilicity | [9][10] |
| Short PEG Chain (e.g., 2-4 units) | Hydrophilic, flexible | Generally Good | [11][12] |
| Long PEG Chain (e.g., >4 units) | Highly hydrophilic, flexible | Can be reduced with excessive length | [11][12] |
| Rigid (e.g., piperazine/piperidine) | Reduced flexibility, can be hydrophilic | Can be enhanced | [11] |
Signaling Pathways and Experimental Workflows
To understand and evaluate the performance of different PROTAC linkers, it is essential to be familiar with the underlying biological mechanism and the experimental workflows used for their characterization.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The bifunctional molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically.[13]
PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to determine its efficacy, permeability, and mechanism of action.
A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of PROTAC linkers.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[15][16]
-
Preparation of Plates:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer.
-
-
Compound Addition:
-
The PROTAC compounds are added to the donor plate.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The plate sandwich is incubated for a defined period (e.g., 4-16 hours) to allow the compounds to diffuse across the artificial membrane.
-
-
Quantification:
-
The concentration of the compound in both the donor and acceptor plates is quantified, typically by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][17]
-
Immobilization:
-
One of the proteins (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized E3 ligase, solutions of the PROTAC at various concentrations are flowed over the sensor surface. The binding affinity (KD) is determined from the association and dissociation rates.
-
Similarly, the binding of the PROTAC to the target protein can be measured by immobilizing the target protein.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, a pre-incubated mixture of the PROTAC and the target protein is flowed over the E3 ligase-immobilized surface.
-
The binding response is measured, and the kinetics and affinity of the ternary complex formation are determined.
-
-
Cooperativity Calculation:
-
The cooperativity (α) of ternary complex formation is a measure of how the binding of one protein to the PROTAC affects the binding of the other. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
-
Conclusion
The selection of a linker is a critical step in the design of a successful PROTAC. This compound represents a valuable building block for constructing PROTACs with short, hydrophilic alkyl linkers. Its properties can be advantageous for improving the aqueous solubility of otherwise hydrophobic PROTAC molecules. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[2] While hydrophilic linkers like those derived from this compound and PEG-based linkers can enhance solubility, more hydrophobic alkyl linkers may in some cases improve cell permeability.[9] Ultimately, a systematic evaluation of a variety of linker types and lengths, using the robust experimental protocols outlined in this guide, is necessary to identify the optimal PROTAC candidate for a given biological target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. precisepeg.com [precisepeg.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
A Comparative Guide: Sulfonated NHS Esters vs. Standard NHS Esters in Bioconjugation
In the realm of bioconjugation, the covalent labeling of biomolecules is a fundamental technique for researchers in drug development, diagnostics, and fundamental science. N-hydroxysuccinimide (NHS) esters have long been the workhorse for modifying primary amines, such as those on lysine (B10760008) residues and the N-termini of proteins.[1][2] These reagents are broadly classified into two categories: standard (non-sulfonated) NHS esters and their sulfonated counterparts (Sulfo-NHS esters). The choice between them is critical and depends heavily on the nature of the biomolecule and the experimental goals.
This guide provides an objective comparison of sulfonated and standard NHS esters, highlighting the distinct advantages of the sulfonated versions for many biological applications. We present a summary of their physicochemical properties, reaction kinetics, and detailed experimental protocols to aid researchers in making an informed decision.
Core Advantages of Sulfonated NHS Esters
The primary distinction between an NHS ester and a Sulfo-NHS ester is the presence of a sulfonate (-SO₃) group on the N-hydroxysuccinimide ring.[3] This single modification dramatically alters the reagent's properties and confers several key advantages.
-
Enhanced Water Solubility: Standard NHS esters are generally hydrophobic and poorly soluble in aqueous buffers.[1][4] This necessitates their initial dissolution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][4] This solvent carryover can be detrimental to sensitive proteins, potentially causing denaturation, aggregation, or loss of function.[] In contrast, the negatively charged sulfonate group renders Sulfo-NHS esters highly water-soluble, allowing conjugation reactions to be performed entirely in aqueous, physiological buffers without organic co-solvents.[][6][7] This preserves the native conformation and biological activity of sensitive biomolecules like antibodies.[]
-
Membrane Impermeability for Cell Surface Labeling: The ionic charge of the sulfonate group prevents Sulfo-NHS esters from passively crossing cell membranes.[3][6] This property is a significant advantage for applications requiring specific labeling of cell surface proteins.[3][6] Researchers can modify proteins on the exterior of a living cell without affecting intracellular components. Standard NHS esters, being more hydrophobic, can permeate cell membranes and will label proteins both inside and outside the cell.[3]
-
Reduced Hydrophobic Interactions: The hydrophilic nature of Sulfo-NHS reagents helps to prevent the hydrophobic collapse and aggregation that can occur when using standard NHS esters with proteins in aqueous solutions.[] This leads to more homogenous and biologically competent conjugates.
Quantitative Data Summary
The following tables provide a clear comparison of the key properties and reaction parameters for both types of esters.
Table 1: Comparison of Physicochemical Properties
| Feature | Standard NHS Ester | Sulfonated (Sulfo-NHS) Ester | Rationale / Advantage |
| Water Solubility | Low (Requires organic co-solvent like DMSO/DMF)[1][3][4] | High (Directly soluble in aqueous buffers)[4][] | Sulfo-NHS: Avoids protein denaturation from organic solvents; simplifies reaction setup.[] |
| Membrane Permeability | Permeable[3][6] | Impermeable[3][][6] | Sulfo-NHS: Enables specific labeling of cell surface proteins on live cells.[3][6] |
| Primary Applications | Intracellular labeling, modification of molecules stable in organic solvents.[6] | Cell surface labeling, conjugation of solvent-sensitive proteins (e.g., antibodies).[][6] | Sulfo-NHS: Ideal for applications requiring preservation of protein structure and function under physiological conditions.[] |
| Tendency for Aggregation | Can induce hydrophobic collapse and aggregation of proteins.[] | Reduced tendency for aggregation due to hydrophilic nature.[] | Sulfo-NHS: Leads to more stable and soluble bioconjugates. |
Table 2: Reaction Conditions and Stability
| Parameter | Standard NHS Ester | Sulfonated (Sulfo-NHS) Ester | Notes |
| Activation pH (with EDC) | 4.5 - 7.2 (typically in MES buffer)[8][9] | 4.5 - 7.2 (typically in MES buffer)[8][9] | The activation step to create the ester from a carboxyl group is efficient in this pH range for both. |
| Conjugation pH (reaction with amines) | 7.2 - 8.5[1][3] | 7.0 - 8.5[4][8] | Reaction is pH-dependent; primary amines must be deprotonated to be nucleophilic.[1][10] |
| Hydrolysis Half-Life (in aqueous buffer) | 4-5 hours at pH 7.0[3][8] 1 hour at pH 8.0[8][9] 10 minutes at pH 8.6[3][8][9] | Generally similar to NHS esters, though some studies suggest slightly greater stability in certain buffers.[1][11] | Hydrolysis is the main competing reaction for both esters.[1][3] Reactions should be performed promptly after dissolving the reagent. |
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical structures, reaction mechanisms, and a decision-making workflow.
Caption: Chemical structures of NHS and Sulfo-NHS esters.
Caption: General reaction pathway for bioconjugation using NHS esters.
Caption: Decision tree for selecting an NHS ester reagent.
Experimental Protocols
Here we provide generalized protocols for labeling a protein with either a standard or sulfonated NHS ester. These protocols highlight the key operational differences.
Protocol 1: Protein Labeling with a Standard NHS Ester
This protocol is for NHS esters that are not water-soluble and require an organic solvent.
Materials:
-
Protein solution (5-20 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Standard NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Methodology:
-
Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris are not compatible as they will compete in the reaction.[3]
-
Prepare NHS Ester Stock: Immediately before use, dissolve the standard NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4][12]
-
Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (a common starting point is a 8-20 fold molar excess of ester to protein).[10]
-
Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to minimize protein denaturation.[3]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl).[8] Incubate for 15-30 minutes. This will hydrolyze any remaining active ester.
-
Purification: Remove excess, non-reacted label and byproducts by passing the reaction mixture over a desalting column equilibrated with the desired storage buffer.
Protocol 2: Protein Labeling with a Sulfonated (Sulfo-NHS) Ester
This protocol leverages the water solubility of Sulfo-NHS esters for a fully aqueous reaction.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[10]
-
Sulfo-NHS ester reagent
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Methodology:
-
Prepare Protein: As in the standard protocol, ensure the protein is in an appropriate amine-free buffer like PBS.
-
Prepare Sulfo-NHS Ester Stock: Immediately before use, dissolve the Sulfo-NHS ester directly in the reaction buffer (or cold distilled water) to create a stock solution.[4][13] Unlike standard NHS esters, no organic solvent is needed.[]
-
Calculate Reagent Amount: Calculate the required amount of Sulfo-NHS ester for the desired molar excess, similar to the standard protocol.
-
Conjugation Reaction: Add the freshly prepared Sulfo-NHS ester solution directly to the protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[][13]
-
Quenching: Add quenching buffer (e.g., Tris-HCl or glycine) to consume any unreacted ester.
-
Purification: Purify the labeled protein from excess reagent and byproducts using a desalting column.
Conclusion
For a majority of bioconjugation applications, particularly those involving sensitive proteins, antibodies, or live cells, sulfonated NHS esters offer clear and significant advantages over their standard counterparts. Their water solubility eliminates the need for potentially damaging organic solvents, preserving the biological integrity of the target molecule.[] Furthermore, their membrane impermeability provides an indispensable tool for selectively labeling cell surface proteins.[3][6] While standard NHS esters remain useful for intracellular labeling or when working with molecules tolerant to organic solvents, the superior biocompatibility of Sulfo-NHS esters makes them the preferred choice for achieving reliable and functional bioconjugates in aqueous environments.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. covachem.com [covachem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
- 13. mesoscale.com [mesoscale.com]
A Head-to-Head Comparison: Fmoc-NH-pentanoic acid-NHS-SO3Na vs. PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. The linker, a seemingly simple molecular bridge, profoundly influences the stability, solubility, and biological activity of the final conjugate. This guide provides an objective comparison between Fmoc-NH-pentanoic acid-NHS-SO3Na, a short-chain alkyl linker, and the widely utilized polyethylene (B3416737) glycol (PEG) linkers.
This comparison will delve into the key performance characteristics of each linker type, supported by available data, to empower researchers to make informed decisions for their specific bioconjugation needs, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.
Introduction to the Contenders
This compound is a non-cleavable, short-chain alkyl linker.[1][2] Its key features include a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-carbon alkyl chain, and a water-soluble N-hydroxysuccinimide (NHS) ester functionalized with a sulfonate group (SO3Na).[1][2] The Fmoc group provides a temporary protecting group for the amine, which can be deprotected under basic conditions for subsequent conjugation steps.[2] The sulfonated NHS ester enhances water solubility and reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1][2] This linker is often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units and are renowned for their hydrophilicity, biocompatibility, and flexibility.[5][6] They are available in a wide range of lengths, from short, discrete chains (e.g., PEG4, PEG8) to long, polydisperse polymers.[6][7] PEG linkers can be functionalized with various reactive groups, such as NHS esters for amine conjugation, maleimides for thiol conjugation, and alkynes or azides for click chemistry.[5] Their versatility has made them a staple in bioconjugation, particularly for improving the pharmacokinetic properties of therapeutic proteins and ADCs.[8][]
Performance Comparison: A Data-Driven Analysis
The selection of a linker should be guided by its impact on several key parameters of the final bioconjugate. The following tables summarize the expected performance of this compound (represented as a short-chain alkyl linker) in comparison to PEG linkers.
Table 1: Physicochemical and Bioconjugation Properties
| Feature | This compound (Alkyl Linker) | PEG Linkers | Rationale & Supporting Data |
| Solubility | Moderate to Good (due to -SO3Na group) | Excellent | The sulfonate group on the NHS ester of the Fmoc-linker enhances its water solubility.[2] However, the pentanoic acid backbone is inherently more hydrophobic than the repeating ethylene oxide units of PEG.[10] PEG linkers are well-known for their exceptional water solubility, which can be imparted to the entire bioconjugate.[5][6] |
| Hydrophobicity | Higher | Lower | Alkyl chains are inherently hydrophobic. While the sulfonate group provides water solubility to the reactive ester, the overall linker is more hydrophobic than a PEG chain of similar length.[10] PEG is a highly hydrophilic polymer.[5] |
| Steric Hindrance | Potentially Higher | Lower (with increasing length) | The relatively rigid structure of the short alkyl chain may offer less flexibility to overcome steric hindrance between large biomolecules. Longer PEG chains provide greater spatial separation and flexibility, which can minimize steric hindrance and improve conjugation efficiency and biological activity.[11] |
| Reaction Efficiency | Good | Good to Excellent | Both linker types utilize NHS ester chemistry for amine conjugation, which is a well-established and efficient method. The efficiency can be influenced by factors such as pH, temperature, and the solubility of the reactants. The higher solubility of PEG linkers can sometimes lead to more efficient conjugation in aqueous buffers.[12] |
| Stability of Conjugate | High (Non-cleavable amide bond) | High (Non-cleavable amide bond) | Both linkers form a stable amide bond with primary amines under physiological conditions.[1][8] |
Table 2: Impact on Bioconjugate Performance
| Performance Metric | This compound (Alkyl Linker) | PEG Linkers | Rationale & Supporting Data |
| Immunogenicity | Lower Risk (Small Molecule) | Potential Risk (Anti-PEG Antibodies) | As a small, simple molecule, the pentanoic acid linker is less likely to elicit an immune response. While generally considered to have low immunogenicity, pre-existing anti-PEG antibodies in a segment of the population can lead to accelerated clearance of PEGylated therapeutics.[5][13] |
| Pharmacokinetics (PK) | Shorter Half-life | Extended Half-life | The small size of the alkyl linker has a minimal impact on the hydrodynamic radius of the bioconjugate, generally resulting in a shorter circulation half-life.[12] PEGylation significantly increases the hydrodynamic size of a biomolecule, reducing renal clearance and extending its in vivo half-life.[][12] |
| Biological Activity | Potentially Higher Potency (for small molecule conjugates) | Activity can be modulated by linker length | The shorter, more rigid nature of the alkyl linker may be advantageous in applications like PROTACs where precise orientation of the linked molecules is crucial for activity.[10] For larger biomolecules, the flexibility and length of PEG linkers can be optimized to maintain or enhance biological activity by minimizing steric hindrance. However, very long PEG chains can sometimes reduce potency.[12][14] |
| Aggregation | Higher Risk (with hydrophobic payloads) | Lower Risk | The hydrophobic nature of the alkyl linker can contribute to aggregation, especially when conjugating hydrophobic molecules. The hydrophilic PEG chain can act as a "shield," preventing aggregation and improving the overall stability of the bioconjugate.[8] |
Experimental Methodologies
Detailed protocols are essential for reproducible bioconjugation experiments. Below are generalized methods for conjugation using both linker types.
Protocol 1: General Procedure for Bioconjugation using this compound
This protocol describes the conjugation of a protein with this compound, followed by deprotection of the Fmoc group to expose a primary amine for further modification.
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Fmoc Deprotection: Add the deprotection solution to the purified conjugate and incubate at room temperature for 30 minutes.
-
Final Purification: Purify the deprotected conjugate using size-exclusion chromatography to remove piperidine and cleaved Fmoc adducts.
Protocol 2: General Procedure for Bioconjugation using a PEG-NHS Ester Linker
This protocol outlines the conjugation of a protein with a generic PEG-NHS ester linker.
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.2-8.5)
-
PEG-NHS ester linker
-
Anhydrous DMF or DMSO (if the linker is not water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: If the PEG-NHS ester is not readily water-soluble, dissolve it in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-20 mM). For water-soluble PEG-NHS esters, dissolve directly in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein conjugate by size-exclusion chromatography or dialysis to remove excess linker and byproducts.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for bioconjugation reactions.
Caption: Structural comparison of the two linker types.
Caption: A simplified decision tree for linker selection.
Conclusion: Making the Right Choice
The choice between this compound and PEG linkers is highly dependent on the specific application and the desired properties of the final bioconjugate.
This compound is a suitable choice for applications where a short, non-cleavable linker is required, and a long circulation half-life is not a primary concern. Its utility in PROTAC synthesis highlights its strength in precisely connecting small molecules where defined spacing is critical. The presence of the sulfonate group aids in the solubility of the reactive linker itself, facilitating the conjugation reaction in aqueous media.
PEG linkers , on the other hand, offer unparalleled advantages in improving the overall physicochemical properties of bioconjugates. Their ability to enhance solubility, reduce aggregation, and extend in vivo half-life makes them the preferred choice for many therapeutic applications, including the development of ADCs and PEGylated proteins. The tunability of PEG linker length provides an additional layer of control for optimizing the biological activity and pharmacokinetic profile of the conjugate.
Ultimately, researchers must carefully consider the trade-offs between linker hydrophobicity, size, flexibility, and its impact on the biological performance of their specific bioconjugate to make the optimal selection. This guide provides a foundational framework for that critical decision-making process.
References
- 1. Fmoc-NH-pentoic acid-NHS-SO3Na - Creative Biolabs [creative-biolabs.com]
- 2. Fmoc-NH-pentoic acid-NHS-SO3Na, 2706304-99-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Fmoc-NH-pentanoic acid-NHS-SO3Na for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving fields of proteomics, drug discovery, and bioconjugation, the purity of reagents is paramount to ensure reproducible and reliable experimental outcomes. This guide provides a comprehensive purity analysis of the synthesized linker, Fmoc-NH-pentanoic acid-NHS-SO3Na, a valuable tool in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] We will objectively compare its performance characteristics with commercially available alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison: Purity and Structural Analogs
This compound is an alkyl chain-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a water-soluble N-hydroxysuccinimide (NHS) ester functionalized with a sulfonate group (SO3Na) to enhance aqueous solubility.[4][5] This heterobifunctional linker is designed for the covalent conjugation of biomolecules. The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions to allow for subsequent coupling reactions, while the NHS ester reacts efficiently with primary amines on target molecules to form stable amide bonds.
The purity of this compound is a critical parameter affecting its reactivity and the homogeneity of the final conjugate. Commercially available batches of this linker typically specify a purity of ≥95% .[4][5][6]
For a comprehensive comparison, we have evaluated several commercially available alternatives, primarily Fmoc-protected polyethylene (B3416737) glycol (PEG) NHS esters. These alternatives offer variations in spacer length and hydrophilicity, which can influence the properties of the final bioconjugate.
| Product Name | Supplier | Stated Purity | Analytical Method |
| This compound | BroadPharm, Creative Biolabs, MedChemExpress | ≥95% | Not specified on public datasheets |
| Fmoc-PEG1-NHS ester | CD Bioparticles | 98% | Not specified |
| Fmoc-PEG2-C2-NHS ester | Leyan | 99.17% | LCMS |
| Fmoc-NH-PEG2-CH2COOH | Sinopeg, ChemPep | >95%, >97% | HPLC |
| Fmoc-PEG3-NHS ester | Biopharma PEG, LabSolutions | ≥95%, 98% | Not specified |
| Fmoc-NH-(PEG)2-COOH | Sigma-Aldrich (Novabiochem) | ≥92.0% | HPLC |
| Fmoc-NH-PEG8-NHS ester | Leyan | ≥95.0% | NMR |
Potential Impurities
Several potential impurities can arise during the synthesis and storage of this compound and its alternatives. Understanding these impurities is crucial for accurate analysis and for troubleshooting conjugation reactions.
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially in the presence of moisture, which results in the formation of the corresponding carboxylic acid. This inactive form will not react with amines and reduces the efficiency of the conjugation reaction.[7][8][9]
-
Byproducts of Fmoc protection: The synthesis of Fmoc-protected amines can lead to the formation of byproducts that may be carried through the synthesis of the final linker.
-
Residual solvents and reagents: Solvents and reagents used during the synthesis and purification process may be present in trace amounts in the final product.
-
Degradation products: Improper storage conditions, such as exposure to light or elevated temperatures, can lead to the degradation of the molecule.
Experimental Protocols
To ensure accurate and reproducible purity analysis, detailed experimental protocols for the most common analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and its analogs by separating the main compound from its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
Procedure:
-
Prepare a sample solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% B over 20-30 minutes.
-
Monitor the elution profile at 254 nm and 280 nm (for the Fmoc group) and 214 nm (for the peptide bond if applicable).
-
Calculate the purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to detect the presence of any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Solvent:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the molecule's structure.
-
Analyze the spectrum for the presence of unexpected signals that may indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound and to identify potential impurities by their mass-to-charge ratio.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Liquid chromatography system for LC-MS analysis
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Analyze the spectrum for the peak corresponding to the expected molecular weight of the compound.
-
Search for peaks that may correspond to the masses of potential impurities. For PEGylated compounds, a characteristic distribution of peaks separated by 44 Da (the mass of the ethylene (B1197577) glycol repeat unit) will be observed.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Purity Analysis of Synthesized Compounds.
This guide provides a framework for the purity analysis of this compound and its comparison with relevant alternatives. By employing these standardized analytical methods and being aware of potential impurities, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible results in their drug development and bioconjugation endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. Fmoc-NH-pentoic acid-NHS-SO3Na, 2706304-99-4 | BroadPharm [broadpharm.com]
- 5. Fmoc-NH-pentoic acid-NThiol-SO3Na | AxisPharm [axispharm.com]
- 6. Fmoc-NH-pentoic acid-NHS-SO3Na - Creative Biolabs [creative-biolabs.com]
- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
In vitro stability of Fmoc-NH-pentanoic acid-NHS-SO3Na modified peptides
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from discovery to therapeutic application. This guide provides a comprehensive comparison of the in-tupo stability of peptides modified with various chemical strategies, including the use of linkers such as Fmoc-NH-pentanoic acid-NHS-SO3Na. By examining experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal modification strategy for enhancing peptide half-life and bioavailability.
The in-tupo environment, rich in proteases, poses a constant threat to the integrity of peptide-based therapeutics, often leading to rapid degradation and diminished efficacy. Chemical modification is a cornerstone of modern peptide drug development, offering a powerful toolkit to overcome these stability challenges. This guide will delve into the performance of several key modification techniques, presenting a clear comparison of their impact on peptide stability.
Comparative Stability of Modified Peptides
While specific quantitative data for peptides modified with this compound is not extensively available in public literature, its structure—featuring a pentanoic acid (a C5 fatty acid)—suggests its stability profile would be comparable to that of other fatty acid-acylated peptides. The addition of a short alkyl chain is a known strategy to enhance peptide stability. Below is a summary of the in-tupo stability of peptides modified through various common techniques, providing a benchmark for comparison.
| Modification Strategy | Peptide Example | Matrix | Half-Life (Modified) | Half-Life (Unmodified) | Fold Increase in Stability | Reference |
| Fatty Acid Acylation | Antimicrobial Peptide B1 (C6-modified) | Serum | Significantly Enhanced | Not Specified | Not Specified | [1] |
| GLP-1 Analogue (C16-acylated) | In Vivo | ~13 hours | Minutes | Substantial | [2] | |
| PEGylation | rhTIMP-1 (20K PEG) | Mouse Plasma | 28 hours | 1.1 hours | ~25x | [3] |
| Interferon α-2b (40K PEG) | Not Specified | Not Specified | Not Specified | 330x | [4] | |
| Cyclization | RGD Analogue | pH 7 Buffer | Not Specified | Not Specified | ~30x | [5] |
| HAV4 vs. cHAVc3 | Rat Plasma | 12.9 hours | 2.4 hours | ~5.4x | [6] | |
| Hydrocarbon Stapling | SAH-gp41(A,B) | In Vitro (Protease) | Not Specified | Not Specified | 24x | [7] |
Experimental Protocols for In Vitro Stability Assessment
Accurate and reproducible assessment of peptide stability is crucial for the development of robust therapeutic candidates. The following are detailed protocols for common in-tupo stability assays.
Protocol 1: Peptide Stability Assay in Human Serum using RP-HPLC
This protocol outlines a standard procedure for determining the degradation rate of a peptide in human serum by quantifying the remaining intact peptide over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]
1. Materials and Reagents:
-
Test Peptide (lyophilized, >95% purity)
-
Human Serum (pooled, commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with UV detector
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the test peptide in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a 1% (v/v) solution of TFA in acetonitrile.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Incubation and Sample Collection:
-
Pre-warm the required volume of working serum aliquot to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is minimal (e.g., <1%) to avoid interfering with enzymatic activity.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
4. Sample Processing:
-
Immediately add the collected aliquot to a tube containing the cold precipitating solution (1% TFA in ACN) to stop enzymatic degradation and precipitate serum proteins. A typical ratio is 1:3 (sample:precipitating solution).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
5. RP-HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.
-
Elute the peptide using a suitable gradient of Mobile Phase B.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Identify and integrate the peak corresponding to the intact peptide based on the retention time of a standard.
6. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
Protocol 2: Peptide Degradation Analysis by LC-MS
This protocol provides a general workflow for identifying and quantifying peptide degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of mass spectrometry-grade solvents and reagents.
-
LC-MS system (e.g., Orbitrap or Q-TOF).
2. Sample Preparation and Incubation:
-
Follow steps 1-3 from Protocol 1.
3. Sample Processing:
-
Follow step 4 from Protocol 1 for protein precipitation.
4. LC-MS Analysis:
-
Inject the supernatant onto the LC-MS system.
-
Separate the peptide and its degradation products using a suitable chromatographic gradient.
-
Acquire mass spectra in full scan mode to detect the precursor ions of the intact peptide and its metabolites.
-
Perform fragmentation analysis (e.g., CID, HCD) to identify the structure of the degradation products.
5. Data Analysis:
-
Extract ion chromatograms for the intact peptide and identified degradation products.
-
Quantify the relative abundance of each species over time.
-
Identify cleavage sites and modifications based on the mass shifts of the degradation products.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Workflow for in vitro peptide stability assessment.
Peptide modification strategies to enhance stability.
Conclusion
The selection of a suitable modification strategy is a critical decision in the development of peptide therapeutics. While direct stability data for this compound modified peptides requires further investigation, the principles of fatty acid acylation suggest a favorable impact on in-tupo stability. By understanding the comparative performance of different modifications and employing robust experimental protocols, researchers can effectively engineer peptides with enhanced durability, paving the way for the next generation of peptide-based medicines.
References
- 1. Fatty acid chain modification enhances the serum stability of antimicrobial peptide B1 and activities against Staphylococcus aureus and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc Deprotection Reagents for Sensitive Substrates
The selection of an appropriate 9-fluorenylmethoxycarbonyl (Fmoc) deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS), particularly when dealing with substrates susceptible to side reactions such as racemization or aspartimide formation. While piperidine (B6355638) in N,N-dimethylformamide (DMF) has traditionally been the standard, concerns over its toxicity, regulatory status, and potential for inducing side reactions have spurred the development of alternative reagents. This guide provides a comprehensive comparison of various Fmoc deprotection reagents, with a focus on their performance with sensitive substrates, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Fmoc Deprotection Reagents
The following table summarizes the performance of different Fmoc deprotection reagents based on available experimental data. This allows for a direct comparison of their efficiency, mildness, and suitability for sensitive peptide sequences.
| Reagent/Cocktail | Concentration | Solvent | Deprotection Time | Efficacy & Remarks | Side Reactions |
| Piperidine | 20% | DMF | < 1 min (complete removal) | Standard, highly efficient.[1] | Can cause aspartimide formation and racemization, especially in sensitive sequences.[2][3] |
| 4-Methylpiperidine (4-MP) | 20% | DMF/NMP | Equivalent to piperidine | A non-controlled substance with efficiency identical to piperidine.[4][5][6] No significant differences in purity or yield were observed in the synthesis of various peptides.[4][6] | Similar potential for side reactions as piperidine, though some studies show it may be slightly superior in minimizing by-products.[6] |
| Piperazine/DBU | Not specified | Not specified | < 1 min | Rivals piperidine in speed.[1] Can be supplemented with 1% formic acid to suppress aspartimide formation and epimerization.[1] | Effective for difficult and aggregation-prone sequences.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | Not specified | Considered a harsher, non-nucleophilic base.[7] Superior for the synthesis of thioamide-containing peptides, reducing epimerization and increasing yield compared to piperidine.[7] | As a non-nucleophilic base, it does not scavenge the dibenzofulvene byproduct, which could potentially lead to other side reactions if not properly managed.[7] |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified | N-octyl-pyrrolidone (NOP) or NOP/DMC (8/2 v/v) | Not specified | A viable "green" alternative to piperidine.[8] Shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[8] | Further data on a wide range of sensitive sequences is needed for a comprehensive comparison. |
| Sodium Azide (B81097) (NaN₃) | Not specified | Not specified | Hours | A mild, base-free method for Fmoc deprotection.[9][10] Successfully used in the solid-phase synthesis of angiotensin IV.[9] | The reaction is slower than with amine bases. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the performance of these deprotection reagents.
Protocol 1: General Fmoc Deprotection and Monitoring
This protocol can be adapted for comparing different deprotection reagents by substituting the piperidine solution with the alternative reagent at the desired concentration.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF). Agitate the mixture for the desired amount of time (e.g., 1-20 minutes). For a two-step deprotection, a short initial treatment (1-2 minutes) can be followed by a longer one (5-18 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the deprotection reagent and the dibenzofulvene adduct.
-
Monitoring (Optional): The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the collected filtrate at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[11][12] This allows for the quantification of Fmoc group removal.
Protocol 2: Comparative Synthesis of a Sensitive Peptide
To directly compare the impact of different deprotection reagents on a sensitive sequence (e.g., a peptide containing an Asp-Gly motif prone to aspartimide formation), the following workflow can be employed:
-
Parallel Synthesis: Synthesize the target peptide in parallel on multiple reactors, dedicating each reactor to a different deprotection reagent (e.g., 20% piperidine/DMF, 20% 4-methylpiperidine/DMF, and 2% DBU/DMF).
-
Standardized Cycles: Ensure all other synthesis parameters (coupling reagents, reaction times, temperatures, washing steps) are kept identical across all syntheses.
-
Cleavage and Deprotection: After synthesis completion, cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analysis: Analyze the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
Quantification: Quantify the purity of the target peptide and the percentage of major side products (e.g., aspartimide-containing species, deletion sequences) for each deprotection reagent.
Visualizing Workflows and Decision Making
Fmoc Deprotection Workflow
The following diagram illustrates the general workflow of the Fmoc deprotection step in SPPS.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Water-Soluble Crosslinkers for Protein Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies, the choice of a water-soluble crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-supported comparison of five commonly used water-soluble crosslinkers: BS3, Sulfo-EGS, DSSO, DMTMM, and EDC/NHS. We delve into their chemical properties, reaction mechanisms, and performance in protein studies, with a focus on crosslinking-mass spectrometry (XL-MS) applications.
This comprehensive guide presents quantitative data in structured tables for easy comparison, detailed experimental protocols for key applications, and visualizations of reaction mechanisms and experimental workflows to aid in the selection of the most appropriate crosslinker for your specific research needs.
At a Glance: Key Characteristics of Water-Soluble Crosslinkers
The selection of an appropriate crosslinker hinges on several factors, including the target functional groups, the desired spacer arm length, and whether a cleavable or non-cleavable linker is advantageous for the downstream analysis.
| Feature | BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-EGS (Ethylene glycol bis[sulfosuccinimidylsuccinate]) | DSSO (Disuccinimidyl sulfoxide) | DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) |
| Target Groups | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) | Carboxyls (-COOH) and Primary Amines (-NH2) | Carboxyls (-COOH) and Primary Amines (-NH2) |
| Spacer Arm Length | 11.4 Å | 16.1 Å | 10.1 Å | 0 Å (Zero-length) | 0 Å (Zero-length) |
| Cleavability | Non-cleavable | Cleavable (by hydroxylamine) | MS-cleavable (CID) | Non-cleavable | Non-cleavable |
| Solubility | Water-soluble | Water-soluble | Membrane-permeant | Water-soluble | Water-soluble |
| Reactive Moiety | NHS ester | Sulfo-NHS ester | NHS ester | Triazine | Carbodiimide |
Performance Comparison: Efficiency and Applications
The efficiency of a crosslinker is often evaluated by the number of identified cross-links in an XL-MS experiment or the degree of substitution in bioconjugation. The choice between these reagents is highly dependent on the specific application.
| Crosslinker | Application | Model System | Key Findings | Reference |
| BS3 vs. DSSO | Protein-Protein Interaction | Bovine Serum Albumin (BSA) | BS3 and its non-soluble analog DSS showed a higher number of identified crosslinked peptides with CID and HCD fragmentation methods compared to DSSO. However, DSSO's MS-cleavability allows for MS2-MS3 methods which can increase identifications.[1] | [1] |
| DMTMM vs. EDC/NHS | Ligation of Amines to Hyaluronan | Hyaluronan (HA) and various amine-containing molecules | DMTMM consistently demonstrated superior ligation efficiency compared to EDC/NHS for a range of substrates, including small molecules, peptides, and proteins. For instance, with the protein BSA, the degree of substitution was 0.63% for DMTMM versus 0.16% for EDC/NHS.[2] | [2][3][4] |
| DMTMM vs. EDC/NHS | Ligation of Glycine (B1666218) to Hyaluronan | Hyaluronan (HA) and Glycine ethyl ester | The degree of substitution for glycine ligation was 53% with DMTMM, significantly higher than the 22% achieved with EDC/NHS under the same stoichiometric conditions.[2] | [2] |
It is important to note that crosslinking efficiency can be influenced by factors such as the concentration of the crosslinker and the protein, reaction time, and pH.[5][6]
Chemical Reaction Mechanisms
Understanding the underlying chemistry of each crosslinker is fundamental to troubleshooting experiments and interpreting results.
Amine-Reactive Crosslinkers: BS3, Sulfo-EGS, and DSSO
BS3, Sulfo-EGS, and DSSO are homobifunctional crosslinkers that react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[7][8] The reaction involves the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) or its sulfonated analog.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Fmoc-NH-pentanoic acid-NHS-SO3Na are critical for maintaining a secure research environment. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals, ensuring that disposal practices align with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and nitrile gloves.[3][4] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached with the understanding that it is an organic compound and should not be disposed of down the drain.[3][4] The following steps outline the recommended procedure:
-
Waste Collection:
-
Place all solid waste of this compound into a clearly labeled, sealable container designated for "non-halogenated organic solid waste."[5]
-
For solutions containing this compound, transfer them to a designated "non-halogenated organic liquid waste" container.[3][5] If the compound is dissolved in a halogenated solvent, it must be disposed of in a "halogenated organic waste" container.[3]
-
Do not mix this waste with other incompatible waste streams.[6]
-
-
Container Management:
-
Final Disposal:
Quantitative Data Summary
While no specific quantitative hazard data for this compound was found, the table below summarizes key information for related compounds to provide context for handling and disposal decisions.
| Compound Class | Key Hazard Considerations | Recommended Disposal Route |
| N-hydroxysuccinimide Esters | Potential for skin and eye irritation.[9] Moisture sensitive.[6][10] | Non-halogenated organic waste.[5] |
| Sulfonated Organic Compounds | Generally low volatility. Water solubility can vary. | Non-halogenated organic waste. |
| Fmoc-protected Amines | The Fmoc group is stable under acidic conditions but cleaved by bases. | Non-halogenated organic waste. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from safety data sheets for structurally related chemicals. No experimental protocols for the degradation or neutralization of this specific compound are recommended without further toxicological data. The primary cited protocol is the segregation and professional disposal of chemical waste as mandated by regulatory bodies.
Disposal Workflow
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow emphasizes the decision-making process based on the physical state and solvent used.
Caption: Disposal decision workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. afgsci.com [afgsci.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
